2-(4-Benzylpiperidin-1-yl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDXYHWLSHXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381567 | |
| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25842-32-4 | |
| Record name | 4-(Phenylmethyl)-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25842-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Benzylpiperidin-1-yl)ethanamine. Due to the limited availability of experimental data for this specific compound, this document combines reported information with predicted values and general methodologies applicable to structurally similar molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related piperidine derivatives.
Chemical Identity and Physical Properties
This compound is a disubstituted piperidine derivative with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals[1] |
| CAS Number | 25842-32-4 | BLD Pharm[2], P&S Chemicals[1] |
| Molecular Formula | C14H22N2 | BLD Pharm[2], P&S Chemicals[1] |
| Molecular Weight | 218.34 g/mol | BLD Pharm[2] |
| Synonyms | 1-(2-Aminoethyl)-4-benzylpiperidine, 2-(4-Benzylpiperidino)-1-ethanamine, 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine | P&S Chemicals[1], ChemicalBook[3] |
| Physical Form | Liquid (Predicted) | ChemicalBook[3] |
| Color | Clear (Predicted) | ChemicalBook[3] |
| Boiling Point | 130-131 °C at 3 mmHg (Predicted) | ChemicalBook[3] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 10.21 ± 0.10 (Predicted) | ChemicalBook[3] |
| Storage | 2-8°C, Keep in dark place, Sealed in dry | BLD Pharm[2], ChemicalBook[3] |
Chemical Structure
The chemical structure of this compound consists of a central piperidine ring. A benzyl group (a phenylmethyl group) is attached to the carbon at the 4-position of the piperidine ring. An ethanamine (aminoethyl) group is attached to the nitrogen atom at the 1-position.
It is important to distinguish this compound from its isomer, 2-(1-benzylpiperidin-4-yl)ethanamine, where the positions of the benzyl and aminoethyl groups are swapped. The majority of published research on benzyl-substituted aminoethylpiperidines focuses on this alternative isomer.
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route involves the N-alkylation of 4-benzylpiperidine with a protected 2-aminoethyl halide, followed by deprotection.
Methodology:
-
N-Alkylation: 4-Benzylpiperidine would be reacted with a suitable N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in an appropriate aprotic solvent (e.g., acetonitrile or DMF). The reaction would likely be heated to drive it to completion.
-
Deprotection: The resulting phthalimide-protected intermediate would then be deprotected. A common method for phthalimide removal is treatment with hydrazine hydrate in a protic solvent like ethanol, with heating.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The final product's identity and purity would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, methine and methylene protons of the piperidine ring, and methylene protons of the ethanamine side chain.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the ethanamine side chain.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 218.1783 Da.[4] Common ionization techniques such as Electrospray Ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 219.1856.[4]
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 219.18558 |
| [M+Na]⁺ | 241.16752 |
| [M-H]⁻ | 217.17102 |
| [M]⁺ | 218.17775 |
| Data from PubChemLite[4] |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways affected by this compound.
However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and many N-substituted piperidine derivatives exhibit a wide range of pharmacological activities. Structurally related compounds, particularly derivatives of the isomer 2-(1-benzylpiperidin-4-yl)ethanamine, have been investigated for various therapeutic applications, including as agents targeting neurological disorders. For instance, derivatives of the isomer have been explored as potential treatments for Alzheimer's disease by acting as acetylcholinesterase inhibitors.[5] Other substituted piperidines are known to interact with dopamine, serotonin, and norepinephrine transporters.[6]
Given the structural motifs present in this compound, it could be hypothesized to have activity at various CNS targets. However, any such potential activity would require experimental validation through biological screening and assays.
Conclusion
This compound is a chemical compound for which there is a notable lack of published experimental data. This guide has consolidated the available information and provided a framework for its synthesis and characterization based on established chemical principles. The biological potential of this compound remains unexplored, but its structural features suggest that it may be of interest for screening in various drug discovery programs, particularly those targeting the central nervous system. Further research is required to elucidate its precise physicochemical properties, develop optimized synthetic routes, and investigate its pharmacological profile.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 25842-32-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-(4-BENZYLPIPERIDINO)-1-ETHANAMINE | 25842-32-4 [chemicalbook.com]
- 4. PubChemLite - 2-(4-benzylpiperidin-1-yl)ethan-1-amine (C14H22N2) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Benzylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Benzylpiperidin-1-yl)ethanamine, a piperidine derivative with significant potential in neuropharmacology. This document details its chemical identity, structural features, and key physicochemical parameters. Furthermore, it outlines experimental protocols for its synthesis and the determination of its fundamental properties. The guide also explores the compound's interaction with the cholinergic system, a critical aspect of its mechanism of action, through detailed signaling pathway diagrams. This information is intended to support further research and development of this compound for therapeutic applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(1-Benzylpiperidin-4-yl)ethanamine[1] |
| CAS Number | 86945-25-7[2][3] |
| Molecular Formula | C₁₄H₂₂N₂[1][3] |
| Molecular Weight | 218.34 g/mol [1] |
| Canonical SMILES | C1CN(CCC1CCN)CC2=CC=CC=C2[1] |
| InChI Key | OUYRPOHWEJUTCQ-UHFFFAOYSA-N[1][3] |
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The available data for this compound are summarized in the following table.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid at room temperature. | [3] |
| Boiling Point | 130-131 °C at 3 mmHg. | ChemicalBook |
| pKa (predicted) | 10.21 ± 0.10 | ChemicalBook |
| logP (predicted) | 2.2474 | [2] |
| Solubility | Likely more soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) than in water. Insoluble in water. | [4][5] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive amination of N-Benzylpiperidine-4-carboxaldehyde with nitromethane, followed by reduction of the nitro group. A general procedure is outlined below, based on established synthetic strategies for similar compounds.
Materials:
-
N-Benzylpiperidine-4-carboxaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Step 1: Henry Reaction (Nitroaldol Condensation)
-
To a solution of N-Benzylpiperidine-4-carboxaldehyde (1.0 eq) in acetic acid, add nitromethane (excess, e.g., 5-10 eq) and ammonium acetate (catalytic amount).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E)-1-benzyl-4-(2-nitrovinyl)piperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Reduction of the Nitro Group
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and in an anhydrous solvent.
-
Prepare a suspension of lithium aluminum hydride (excess, e.g., 3-4 eq) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve the (E)-1-benzyl-4-(2-nitrovinyl)piperidine from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Determination of Melting Point (of the Hydrochloride Salt)
Since the free base is a liquid, the melting point is typically determined for a solid salt form, such as the hydrochloride.
Protocol:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold anhydrous diethyl ether.
-
Dry the salt under vacuum.
-
Place a small amount of the dried salt into a capillary tube, sealed at one end.
-
Use a calibrated melting point apparatus to determine the melting point range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Determination of pKa by Potentiometric Titration
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, two equivalence points may be observed.
Determination of logP (Shake-Flask Method)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) and allow the two phases to saturate each other overnight.
-
Add a known amount of the stock solution to a known volume of the water/buffer phase in a separatory funnel.
-
Add an equal volume of the n-octanol phase.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
This compound has been investigated for its potential as a modulator of the cholinergic system, which plays a crucial role in cognitive functions such as learning and memory. Its primary proposed mechanisms of action involve the inhibition of acetylcholinesterase (AChE) and potential interactions with muscarinic acetylcholine receptors (mAChRs).
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. There are five subtypes (M1-M5), which are broadly classified based on the G-protein they couple to. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channels. The interaction of this compound with these receptors could contribute to its overall pharmacological profile.
Gq-Coupled Muscarinic Receptor Signaling Pathway:
Gi-Coupled Muscarinic Receptor Signaling Pathway:
Conclusion
This technical guide has consolidated the available physicochemical and pharmacological information for this compound. The provided data and experimental protocols offer a foundational resource for researchers engaged in the study and development of this compound. Its activity within the cholinergic system suggests a promising avenue for the development of novel therapeutics for neurological disorders. Further experimental validation of the predicted physicochemical properties and a more detailed elucidation of its interactions with specific muscarinic receptor subtypes are warranted to fully characterize its therapeutic potential.
References
An In-depth Technical Guide to CAS Number 25842-32-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 25842-32-4, also known as 2-(4-benzylpiperidin-1-yl)ethan-1-amine. This document collates available data on its chemical properties, synonyms, synthesis, and its application in scientific research, particularly in the field of neuropharmacology.
Chemical Properties and Synonyms
2-(4-benzylpiperidin-1-yl)ethan-1-amine is a piperidine derivative with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring. Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers and Synonyms
| Property | Value |
| CAS Number | 25842-32-4 |
| IUPAC Name | 2-(4-benzylpiperidin-1-yl)ethan-1-amine |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| Synonyms | 2-(4-benzylpiperidin-1-yl)ethanamine, 2-(4-Benzyl-piperidin-1-yl)-ethylamine, 2-(4-benzylpiperidino)-1-ethanamine, 1-(2-Aminoethyl)-4-benzylpiperidine, 2-(1-benzylpiperidin-4-yl)ethylamine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 130-131 °C at 3 mmHg | Chemical Supplier |
| Predicted pKa | 10.21 ± 0.10 | Chemical Supplier |
| Predicted XLogP3 | 2.3 | PubChem |
| Topological Polar Surface Area | 29.3 Ų | PubChem |
Note: Most physicochemical data available is predicted. Experimental validation is recommended for precise applications.
Synthesis
The synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine has been described in the scientific literature. A key method was reported by Contreras et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from 4-piperidineethanol.
Experimental Protocol: Synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine
This protocol is based on the methods described by Contreras, J. M., et al. (J. Med. Chem. 1999, 42, 5, 730–741).
Step 1: N-Benzylation of 4-Piperidineethanol
-
To a solution of 4-piperidineethanol in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-benzyl-4-piperidineethanol by column chromatography.
Step 2: Conversion of the Alcohol to the Amine
-
The hydroxyl group of N-benzyl-4-piperidineethanol is first converted to a good leaving group, for example, by mesylation or tosylation. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.
-
The resulting mesylate is then reacted with a source of ammonia, such as a solution of ammonia in methanol, in a sealed tube at elevated temperature.
-
Alternatively, a Gabriel synthesis approach can be used by reacting the mesylate with potassium phthalimide followed by hydrazinolysis.
-
After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield 2-(4-benzylpiperidin-1-yl)ethan-1-amine.
Below is a DOT script for a high-level workflow of the synthesis.
Caption: Synthetic workflow for 2-(4-benzylpiperidin-1-yl)ethan-1-amine.
Biological Activity and Applications in Research
2-(4-benzylpiperidin-1-yl)ethan-1-amine serves as a crucial building block in the development of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural motif is found in potent ligands for sigma receptors and inhibitors of acetylcholinesterase (AChE).
Sigma Receptor Ligands
The 1-benzylpiperidine moiety is a common scaffold for high-affinity sigma receptor ligands. These receptors are implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and neurodegenerative diseases. Researchers have utilized derivatives of 2-(4-benzylpiperidin-1-yl)ethan-1-amine to probe the structure-activity relationships of sigma receptor binding.
Acetylcholinesterase Inhibitors
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The benzylpiperidine core of CAS 25842-32-4 has been incorporated into novel AChE inhibitors, often designed as multi-target-directed ligands.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds derived from 2-(4-benzylpiperidin-1-yl)ethan-1-amine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the AChE enzyme solution to the wells.
-
Immediately after adding the enzyme, add the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor.
The workflow for this assay is depicted in the following diagram.
Caption: Acetylcholinesterase inhibition assay workflow.
Sigma Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a test compound for sigma receptors.
Materials:
-
Cell membranes expressing the sigma receptor of interest (e.g., from transfected cell lines or animal tissue)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)
-
Test compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The affinity of the test compound (Ki) is determined by analyzing the competition between the test compound and the radioligand for binding to the receptor.
The logical flow of the sigma receptor binding assay is illustrated below.
Caption: Sigma receptor binding assay workflow.
Conclusion
CAS number 25842-32-4, 2-(4-benzylpiperidin-1-yl)ethan-1-amine, is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. Its core structure is a key pharmacophore for sigma receptor ligands and acetylcholinesterase inhibitors. This guide provides a summary of its known properties and common experimental procedures to facilitate its use in research and drug development. Further experimental validation of its physicochemical properties is encouraged for applications requiring high precision.
The Versatile Scaffold: A Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzylpiperidin-1-yl)ethanamine is a key building block in medicinal chemistry, recognized for its integral role in the development of potent and selective therapeutic agents. Its unique structural features, combining a benzyl group, a piperidine ring, and an ethanamine side chain, provide a versatile scaffold for designing molecules with a wide range of pharmacological activities. This technical guide delves into the synthesis, applications, and experimental protocols associated with this compound, with a particular focus on its application in the discovery of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. The N-benzyl piperidine (N-BP) motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, allowing for fine-tuning of efficacy and physicochemical properties.[1] This motif can engage in crucial cation-π interactions with target proteins.[1]
Synthesis and Chemical Properties
General Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| CAS Number | 86945-25-7 |
| Appearance | Liquid |
Applications in Medicinal Chemistry: A Focus on Acetylcholinesterase Inhibition
The this compound scaffold is a prominent feature in a multitude of compounds designed as acetylcholinesterase (AChE) inhibitors. In the context of Alzheimer's disease, the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms.[1][3][4] The ethyl-N-benzyl-piperidinyl side chain, a key feature of this compound, is also present in the well-known AChE inhibitor, donepezil, highlighting its importance for potent activity.[5]
Quantitative Data: Inhibitory Activity of Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC₅₀) of various derivatives synthesized using the this compound building block.
| Compound ID | Modification on Ethanamine | Target Enzyme | IC₅₀ (µM) | Reference |
| d5 | N-substituted with a histone deacetylase (HDAC) inhibitor moiety | Human AChE | 6.89 | [6] |
| d10 | N-substituted with a histone deacetylase (HDAC) inhibitor moiety | Human AChE | 3.22 | [6] |
| 4a | N-substituted with a 2-chlorobenzoyl group | Eel AChE | 0.91 ± 0.045 | [7][8] |
| 4g | N-substituted with a 3-methoxybenzoyl group | Eel AChE | 5.5 ± 0.7 | [7][8] |
| 28 | N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide | AChE | 0.41 ± 1.25 | [9] |
| 20 | N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboxamide | AChE | 5.94 ± 1.08 | [9] |
| 4a | N-benzyl-piperidine derivative | Human AChE | 2.08 ± 0.16 | [10] |
| 4a | N-benzyl-piperidine derivative | Human BuChE | 7.41 ± 0.44 | [10] |
Experimental Protocols
General Synthesis of this compound Derivatives (as AChE Inhibitors)
The following is a generalized protocol for the synthesis of N-substituted derivatives of this compound, based on common synthetic strategies reported in the literature.[5]
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agents (e.g., HATU, DCC)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
1-Butanol
-
Ammonium chloride
Procedure:
-
Amide Coupling: To a solution of this compound in an anhydrous solvent (e.g., DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). Stir the reaction mixture at room temperature for 3-12 hours.
-
Alternative Acylation: Alternatively, to a solution of this compound in an anhydrous solvent (e.g., DCM) and a base (e.g., triethylamine), add the desired acyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction with Chloro-heterocycles: In a separate approach, this compound can be reacted with a chloro-substituted heterocycle (e.g., 2-chloro-5-phenyl-1,3,4-thiadiazole) in a solvent such as 1-butanol in the presence of ammonium chloride at reflux conditions.[5]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC₅₀ value of a test compound against acetylcholinesterase using the colorimetric method developed by Ellman.[11][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
In each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
To initiate the reaction, add 20 µL of DTNB solution and 20 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and the Role of AChE Inhibitors
Acetylcholine (ACh) is a critical neurotransmitter in the brain, playing a vital role in cognitive functions such as learning and memory.[1][3] In a healthy synapse, ACh is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron to transmit the signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. In Alzheimer's disease, there is a deficit in cholinergic signaling, partly due to the loss of cholinergic neurons.[1] AChE inhibitors, such as those derived from this compound, block the action of AChE, leading to an increase in the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.
Role of Acetylcholinesterase in Amyloid-β Aggregation
Beyond its role in neurotransmission, acetylcholinesterase has been implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides.[13] AChE can promote the aggregation of Aβ into neurotoxic fibrils, forming stable complexes that are found in amyloid plaques.[14][15][16][17] This non-cholinergic function of AChE presents another therapeutic avenue for inhibitors that can interfere with this interaction.
References
- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies [mdpi.com]
- 14. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]
- 16. Interaction of amyloid beta with humanin and acetylcholinesterase is modulated by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique structural combination, featuring a basic piperidine ring and a lipophilic benzyl group, facilitates crucial interactions with a diverse array of biological targets. This versatility has rendered it an invaluable framework in the design and development of novel therapeutics for a wide spectrum of diseases, ranging from neurodegenerative disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of N-benzylpiperidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Physicochemical Properties and Synthetic Strategies
The N-benzylpiperidine scaffold's value in drug design is rooted in its physicochemical properties. The tertiary amine of the piperidine ring is typically protonated at physiological pH, enabling ionic interactions with target proteins. The benzyl group provides a lipophilic character, aiding in membrane permeability, and can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and crucial cation-π interactions with aromatic amino acid residues in protein binding pockets.[2][3]
General Synthesis: N-Alkylation of Piperidine
A common and straightforward method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride).
Experimental Protocol: Direct N-Alkylation of Piperidine
Materials:
-
Piperidine (or a substituted piperidine derivative)
-
Substituted benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature.
-
Add the substituted benzyl bromide or chloride (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpiperidine derivative.
Therapeutic Applications and Biological Targets
The N-benzylpiperidine scaffold has been successfully incorporated into drugs targeting a variety of proteins implicated in disease. Below are some of the key examples.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
One of the most prominent applications of the N-benzylpiperidine scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Donepezil (Aricept®) is a prime example, where the N-benzylpiperidine moiety plays a critical role in binding to the peripheral anionic site (PAS) of the AChE enzyme.
Table 1: In Vitro Activity of N-Benzylpiperidine-Based Acetylcholinesterase Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Donepezil | eeAChE | 5.7 | [4] |
| Compound 21 | eeAChE | 0.56 | [5] |
| Compound 19 | eeAChE | 1.2 | [6] |
| Derivative 4a | hAChE | 2080 | [7] |
| Derivative 4a | hBChE | 7410 | [7] |
| Compound d5 | hAChE | 6890 | [8] |
| Compound d10 | hAChE | 3220 | [8] |
eeAChE: Acetylcholinesterase from electric eel; hAChE: Human Acetylcholinesterase; hBChE: Human Butyrylcholinesterase
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control wells (100% enzyme activity), add 20 µL of buffer with the same concentration of DMSO.
-
Add 140 µL of the DTNB solution to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ubiquitin-Specific Protease 7 (USP7) Inhibitors for Cancer Therapy
The deubiquitinating enzyme USP7 is a promising target in oncology due to its role in stabilizing oncoproteins and proteins involved in immune evasion. N-benzylpiperidine derivatives have emerged as potent and selective USP7 inhibitors. These inhibitors typically function by disrupting the USP7-MDM2 interaction, leading to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The inhibition of USP7 ultimately leads to the stabilization and activation of p53, inducing apoptosis in cancer cells.
Table 2: In Vitro Activity of N-Benzylpiperidine-Based USP7 Inhibitors
| Compound | Target | IC₅₀ (nM) | KD (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| L55 | USP7 | 40.8 | 78.3 | LNCaP | 29.6 | [9] |
| L55 | USP7 | 40.8 | 78.3 | RS4;11 | 41.6 | [9] |
| J21 | USP7 | 41.35 | - | - | - | [10] |
Signaling Pathway: USP7-MDM2-p53 Axis
The following diagram illustrates the mechanism of action of N-benzylpiperidine-based USP7 inhibitors.
Caption: Mechanism of action of N-benzylpiperidine USP7 inhibitors.
Experimental Protocol: Cell-Based USP7 Inhibition Assay
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
N-benzylpiperidine-based USP7 inhibitor
-
Antibodies for Western blotting (p53, MDM2, p21, and a loading control like β-actin)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the N-benzylpiperidine USP7 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Western Blotting:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and p21, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. An increase in p53 and p21 levels and a decrease in MDM2 levels indicate USP7 inhibition.
-
-
Cell Viability Assay:
-
Treat the cells with the inhibitor as described above.
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the IC₅₀ value for the inhibitor's effect on cell proliferation.
-
Sigma (σ) Receptor Ligands for CNS Disorders
Sigma receptors (σ₁ and σ₂) are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane and are implicated in various neurological and psychiatric disorders. N-benzylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors, showing potential as therapeutic agents for conditions such as neuropathic pain, depression, and neurodegenerative diseases.
Table 3: Binding Affinities of N-Benzylpiperidine Derivatives for Sigma Receptors
| Compound | Target | Ki (nM) | Reference |
| Compound 15 | σ₁ | 1.6 | [11] |
| Compound 15 | σ₂ | 1418 | [11] |
| Compound 24 | σ₁ | 8.8 | [11] |
| Compound 24 | σ₂ | 3725 | [11] |
| BFP | σ₁ | 10.9 | [12] |
| 10a | σ₁ | 8.3 | [13] |
| 10b | σ₁ | 3.1 | [13] |
Signaling Pathway: Sigma-1 Receptor Modulation
The following diagram provides a simplified overview of the signaling pathways modulated by sigma-1 receptor ligands.
Caption: Simplified signaling pathways of the Sigma-1 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptors
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the receptor)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Test N-benzylpiperidine compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding wells, no unlabeled compound is added. For non-specific binding wells, a high concentration of haloperidol is added.
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Dopamine Receptor Antagonists for CNS Disorders
N-benzylpiperidine derivatives have also been investigated as antagonists for dopamine receptors, particularly the D₂ and D₄ subtypes, which are important targets for antipsychotic medications and potential treatments for Parkinson's disease-related dyskinesias.
Table 4: Binding Affinities of N-Benzylpiperidine Derivatives for Dopamine Receptors
| Compound | Target | Ki (nM) | Reference |
| 8a | D₄ | 205.9 | [13] |
| 8b | D₄ | 169 | [13] |
| 8c | D₄ | 135 | [13] |
| 8w | D₄ | 165 | [13] |
| EG-1-149 | DAT | 5.1 | [15] |
DAT: Dopamine Transporter
Signaling Pathway: Dopamine D2 Receptor (Gαi-coupled)
The following diagram illustrates the canonical signaling pathway of the Gαi-coupled dopamine D2 receptor.
Caption: Simplified Gαi-coupled signaling of the Dopamine D2 receptor.
FDA-Approved Drugs Featuring the N-Benzylpiperidine Scaffold
The versatility and favorable pharmacological properties of the N-benzylpiperidine scaffold are underscored by its presence in a number of FDA-approved drugs for various indications.
Table 5: Selected FDA-Approved Drugs Containing the N-Benzylpiperidine Scaffold
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Donepezil (Aricept®) | Alzheimer's Disease | Acetylcholinesterase Inhibitor |
| Fexofenadine (Allegra®) | Allergic Rhinitis | H₁-Histamine Receptor Antagonist |
| Loperamide (Imodium®) | Diarrhea | µ-Opioid Receptor Agonist |
| Haloperidol (Haldol®) | Schizophrenia, Tourette's Syndrome | Dopamine D₂ Receptor Antagonist |
| Risperidone (Risperdal®) | Schizophrenia, Bipolar Disorder | Dopamine D₂ and Serotonin 5-HT₂A Receptor Antagonist |
| Paroxetine (Paxil®) | Depression, Anxiety Disorders | Selective Serotonin Reuptake Inhibitor (SSRI) |
Conclusion
The N-benzylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its ability to interact with a wide range of biological targets, coupled with its favorable physicochemical properties, has led to the development of numerous successful therapeutics. The examples provided in this guide highlight the broad applicability of this privileged structure, from treating neurodegenerative diseases and cancer to managing allergic conditions and psychiatric disorders. As our understanding of disease biology and target-ligand interactions deepens, the strategic modification and functionalization of the N-benzylpiperidine core will undoubtedly continue to yield novel and effective drug candidates for the foreseeable future. Researchers and drug development professionals are encouraged to further explore the potential of this remarkable scaffold in their quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure‐based design of new N‐benzyl‐piperidine derivatives as multitarget‐directed AChE/BuChE inhibitors for Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Multifaceted Biological Landscape of 2-(4-Benzylpiperidin-1-yl)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-benzylpiperidin-1-yl)ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the potential biological activities of its derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework.
Core Biological Activities and Quantitative Data
Derivatives of this compound have been primarily investigated for their potent and selective activities at sigma receptors, with additional research highlighting their potential as inhibitors of acetylcholinesterase (AChE), Ubiquitin-Specific Peptidase 7 (USP7), and Glutaminase 1 (GLS1). The following tables summarize the key quantitative data for representative derivatives, offering a comparative overview of their potencies and selectivities.
Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
| Compound ID | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| BFP | 10.9 ± 3.44 | 142.79 | 13.1 | [1] |
| 2-[125I]BP | 1.6 | - | - | [2] |
| Compound 5 | 1.45 ± 0.43 | 420.5 | 290 | [3] |
| Compound 2 | 7.57 ± 0.59 | - | - | [3] |
| Compound 3 | 2.97 ± 0.22 | - | - | [3] |
| Compound 4 | 3.97 ± 0.66 | - | - | [3] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Derivatives
| Compound ID | AChE (IC50, nM) | BuChE (IC50, µM) | Selectivity (BuChE/AChE) | Reference |
| Compound 5 | 13 | 3.1 | 238 | [3] |
| Compound 21 | 0.56 | ~10,000 | >18,000 | [4] |
Table 3: USP7 and GLS1 Inhibitory Activities of Related Piperidine Derivatives
| Compound Class | Target | Compound ID | IC50 (nM) | Reference |
| N-Benzylpiperidinol | USP7 | L55 | 40.8 | [5] |
| N-Benzylpiperidinol | USP7 | J21 | 41.35 ± 2.16 | [6] |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | GLS1 | 24y | 68 | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature for the evaluation of this compound derivatives.
Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4][8][9][10]
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2).
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig brain, LnCAP cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a final volume of 1 mL, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the test compound. For determining non-specific binding, replace the test compound with haloperidol.
-
Equilibration: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of compounds against AChE.[2][11][12][13][14]
Materials:
-
Enzyme: Purified acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
Test Compounds: this compound derivatives at various concentrations.
-
Microplate Reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.
-
Initiation of Reaction: Add the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
USP7 Inhibitor Screening Assay
This assay is designed to measure the activity of USP7 for screening potential inhibitors.[15][16][17][18][19]
Materials:
-
Enzyme: Purified recombinant USP7.
-
Substrate: Ubiquitin-AMC (Ub-aminomethylcoumarin).
-
Assay Buffer: Provided in commercial kits, typically containing Tris, DTT, and other stabilizing agents.
-
Test Compounds: Piperidine derivatives at various concentrations.
-
Fluorescence Microplate Reader.
Procedure:
-
Pre-incubation: In a 96-well plate, mix the USP7 enzyme with the test compound at various concentrations in the assay buffer. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the Ub-AMC substrate to each well to start the deubiquitination reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence microplate reader. The cleavage of AMC from ubiquitin by USP7 results in an increase in fluorescence.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by non-linear regression.
Glutaminase 1 (GLS1) Inhibitor Screening Assay
This fluorometric assay is used to screen for inhibitors of GLS1.[20][21][22][23]
Materials:
-
Enzyme: Purified recombinant GLS1.
-
Substrate: L-glutamine.
-
Developer and Enzyme Mix: Proprietary components of commercial kits that couple the production of glutamate to a fluorescent signal.
-
Assay Buffer: Provided in commercial kits.
-
Test Compounds: Piperidine derivatives at various concentrations.
-
Fluorescence Microplate Reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compounds, GLS1 enzyme, and other kit components as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and GLS1 enzyme.
-
Reaction Initiation: Add the glutamine substrate to initiate the reaction.
-
Signal Development: After a defined incubation period, add the developer and enzyme mix to generate a fluorescent product.
-
Measurement: Measure the fluorescence intensity (e.g., excitation/emission = 535/587 nm) using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for inhibitor screening.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Acetylcholinesterase Inhibition Mechanism.
Caption: USP7 Inhibition and p53 Pathway.
Caption: GLS1 Inhibition in Glutamine Metabolism.
Caption: General Experimental Workflow for Inhibitor Screening.
Conclusion
The this compound core structure represents a highly adaptable and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential across a range of biological targets, including sigma receptors, acetylcholinesterase, USP7, and GLS1, which are implicated in a variety of CNS disorders, cancer, and metabolic diseases. The data and methodologies presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into clinically viable drug candidates.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase I and glutamine transaminase-ω-amidase pathways in colorectal cancer: Metabolic reprogramming and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amsbio.com [amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. abcam.co.jp [abcam.co.jp]
- 21. mybiosource.com [mybiosource.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
The Pivotal Role of the 2-(1-Benzylpiperidin-4-yl)ethanamine Scaffold in Neuroprotection and Anti-inflammatory Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Benzylpiperidin-4-yl)ethanamine is a key structural motif that serves as a foundational scaffold in the design and synthesis of a multitude of pharmacologically active compounds, particularly those targeting neurological disorders. While direct and extensive research on the standalone neuroprotective and anti-inflammatory properties of 2-(1-Benzylpiperidin-4-yl)ethanamine is limited, its integral role as a linker and core component in more complex molecules is well-documented. One chemical supplier notes its potential neuroprotective, antioxidant, and anti-inflammatory properties, suggesting it may be a valuable agent for conditions like Alzheimer's disease[1]. This technical guide consolidates the available data on derivatives of 2-(1-Benzylpiperidin-4-yl)ethanamine, highlighting the contribution of this scaffold to their biological activities. The focus will be on the quantitative data, experimental methodologies, and relevant biological pathways associated with these derivatives.
Data Presentation: Quantitative Analysis of Derivatives
The 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold is a common feature in compounds designed to interact with key targets in neurodegenerative and inflammatory pathways. The following tables summarize the quantitative data for various derivatives, showcasing the versatility of this core structure.
Table 1: Cholinesterase Inhibition by Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
| 3,5-dimethoxy benzyl aminobenzamide derivative (8c1) | Acetylcholinesterase (AChE) | 0.61 | [2] |
| 3,5-dimethoxy benzyl aminobenzamide derivative (8c1) | Butyrylcholinesterase (BChE) | 2.04 | [2] |
| N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives | Acetylcholinesterase (AChE) | Moderate Inhibition | [3] |
| N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives | Butyrylcholinesterase (BChE) | Moderate Inhibition | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.00056 | [4] |
Table 2: Sigma Receptor Binding Affinity of Derivatives
| Compound Name | Target | Ki (nM) | Reference |
| 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP) | Sigma-1 & Sigma-2 | 1.6 | [5] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human Sigma-1 Receptor (hσ1R) | 1.45 | [6] |
Table 3: Antioxidant and Neuroprotective Properties of Derivatives
| Compound/Derivative Class | Assay | Outcome | Reference |
| 2-(1-Benzylpiperidin-4-yl)ethanamine | Biochemical assays | Significant antioxidant activity | [1] |
| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Oxygen Radical Absorbance Capacity (ORAC) | Potent antioxidant properties | [7] |
| N'-2-(4-benzylpiperidin-1-yl)alkylamine derivatives (5h and 5k) | Inhibition of ROS generation in SH-SY5Y cells | Neuroprotective action against Aβ and H2O2-mediated cell death | [8] |
Experimental Protocols
Detailed experimental protocols for assessing the neuroprotective and anti-inflammatory properties of compounds containing the 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold are crucial for reproducible research. Below are representative methodologies cited in the literature for key assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
-
Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
AChE (from electric eel) or BChE (from equine serum).
-
Phosphate buffer (pH 8.0).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE or BChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
In Vitro Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against toxins like H₂O₂ or amyloid-beta (Aβ).
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or PC-12 are commonly used.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., H₂O₂ or aggregated Aβ peptide) to the wells (except for the control wells) and incubate for another 24 hours.
-
Remove the medium and add MTT solution to each well, followed by incubation for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Microglial Activation and Cytokine Release Assay
This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.
-
Principle: Microglial cells, the resident immune cells of the central nervous system, are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The anti-inflammatory effect of a test compound is determined by its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
-
Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV-2) are used.
-
Procedure:
-
Plate the microglial cells in a 24- or 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (except for the negative control group) and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.
-
Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) to quantify their levels in the supernatant.
-
Determine the dose-dependent inhibitory effect of the compound on NO and cytokine production.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General structure of derivatives based on the 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold.
Caption: Experimental workflow for a typical in vitro neuroprotection assay using the MTT method.
Caption: Simplified diagram of cholinergic signaling and the inhibitory action of derivatives.
Conclusion
The 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold is undeniably a privileged structure in the development of therapeutic agents for neurodegenerative diseases. Its presence in potent cholinesterase inhibitors and high-affinity sigma receptor ligands underscores its importance in guiding molecules to their biological targets within the central nervous system. While the direct biological activity of the core molecule itself remains to be thoroughly elucidated with quantitative data, the extensive research on its derivatives provides a strong rationale for its continued use in medicinal chemistry. Future investigations should aim to characterize the standalone neuroprotective and anti-inflammatory profile of 2-(1-Benzylpiperidin-4-yl)ethanamine to fully understand its contribution to the activities of its more complex analogues. This could potentially open new avenues for the development of simpler, yet effective, therapeutic agents.
References
- 1. 2-(1-Benzylpiperidin-4-yl)ethanamine | 86945-25-7 | FB117226 [biosynth.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel insights into multitargeted potential of N′-(4-benzylpiperidin-1-yl)alkylamine derivatives in the management of Alzheimer's disease associated pathogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: An In-Depth Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective therapeutics for central nervous system (CNS) disorders remains a paramount challenge in modern medicine. A key strategy in this endeavor is the exploration of privileged scaffolds – molecular frameworks that exhibit binding affinity for multiple biological targets. One such scaffold that has garnered significant attention is the 2-(4-benzylpiperidin-1-yl)ethanamine core. While primarily utilized as a versatile synthetic intermediate, this structural motif is a cornerstone in the design of potent and selective ligands for critical CNS targets, most notably acetylcholinesterase (AChE) and the sigma-1 (σ1) receptor. This technical guide provides a comprehensive overview of the applications of this compound and its derivatives in CNS drug development, detailing quantitative data, experimental protocols, and the underlying signaling pathways.
Core Applications in CNS Drug Development
The this compound moiety serves as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. Its applications are predominantly focused on two key areas of neuropharmacology: the modulation of cholinergic pathways through the inhibition of acetylcholinesterase and the targeting of the enigmatic sigma-1 receptor.
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4][5][6] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease. The benzylpiperidine portion of the molecule often interacts with the peripheral anionic site (PAS) of the enzyme, while the ethanamine side chain can be modified to interact with the catalytic active site (CAS).
Sigma-1 (σ1) Receptor Modulation
The 1-benzylpiperidine scaffold, a key component of this compound, is a well-established pharmacophore for the sigma-1 receptor.[7][8][9][10][11][12] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[13][14][15][16][17] Ligands targeting the sigma-1 receptor are being explored for their therapeutic potential in neurodegenerative diseases, neuropathic pain, and psychiatric disorders.
Quantitative Data: A Comparative Analysis
The following tables summarize the in vitro biological data for a selection of derivatives based on the this compound scaffold.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | Modification from Core Structure | Target | IC50 (µM) | Reference |
| Donepezil (Reference) | Indanone-based structure | eeAChE | 0.023 | [5] |
| Compound 4a | Isoindoline-1,3-dione derivative with o-chloro substitution | eeAChE | 0.91 ± 0.045 | [1][2] |
| Compound 4g | Isoindoline-1,3-dione derivative with m-methoxy substitution | eeAChE | 5.5 ± 0.7 | [1][2] |
| Compound 4e | Naphthalimide derivative with m-fluoro substitution | eeAChE | 0.0071 | [4] |
| Compound 4i | Naphthalimide derivative with p-methoxy substitution | eeAChE | 0.0203 | [4] |
| Compound 13e (E2020) | (5,6-dimethoxy-1-oxoindan-2-yl)methyl derivative | eeAChE | 0.0057 | |
| Compound 15b | 1,3-dimethylbenzimidazolinone derivative | eeAChE | 0.39 ± 0.11 | [18] |
eeAChE: Acetylcholinesterase from electric eel.
Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Benzylpiperidine Derivatives
| Compound ID | Modification from Core Structure | Target | Ki (nM) | σ2/σ1 Selectivity | Reference |
| Haloperidol (Reference) | Butyrophenone | σ1 Receptor | 2.5 | 30.8 | [12] |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor | 3.2 | 33 | [12] |
| BFP | Fluorinated benzylpiperdine derivative | σ1 Receptor | 10.9 ± 3.44 | 13.1 | |
| Compound 9aa | 1-Aralkyl-4-benzylpiperidine derivative | σ1 Receptor | 1.2 | 0.83 | [8] |
| Compound 9ba | 1-Aralkyl-4-benzylpiperidine derivative | σ1 Receptor | 0.9 | 1.1 | [8] |
| Compound 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 Receptor | 0.4 | 100 | [7] |
| Compound 10 | N-(1-benzylpiperidin-4-yl)thienylacetamide | σ1 Receptor | 0.5 | >92 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are standardized protocols for the key assays used to evaluate compounds derived from the this compound scaffold.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity and inhibition.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.22 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution or buffer (for control).
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 140 µL of the phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: (1 - V_inhibitor / V_control) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: The assay utilizes a radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine). The binding of the radioligand to the receptor is measured in the presence and absence of a test compound. The ability of the test compound to displace the radioligand is indicative of its binding affinity, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the human sigma-1 receptor).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds and reference ligands.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
-
Incubation:
-
Add the radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd value to all tubes.
-
Incubate the mixture at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve (percentage of specific binding vs. log of compound concentration).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and the drug discovery pipeline is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate these concepts.
Signaling Pathways
Experimental and Drug Discovery Workflow
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel CNS-active agents. Its inherent structural features allow for potent and selective interactions with key targets like acetylcholinesterase and the sigma-1 receptor. The extensive body of research on its derivatives has not only yielded promising drug candidates but has also provided valuable insights into the structure-activity relationships governing ligand-target interactions.
Future research in this area will likely focus on several key aspects. The development of multi-target ligands, capable of simultaneously modulating both AChE and sigma-1 receptors, holds significant promise for a synergistic therapeutic effect in complex neurodegenerative diseases. Furthermore, a deeper understanding and exploitation of the nuanced signaling of the sigma-1 receptor could open up new therapeutic avenues. Finally, optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to ensure brain penetrance and minimize off-target effects will be crucial for their successful clinical translation. The continued exploration of the this compound core and its analogues will undoubtedly continue to be a vibrant and productive area of CNS drug discovery.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document: Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma... - ChEMBL [ebi.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 17. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring 2-(4-Benzylpiperidin-1-yl)ethanamine as a precursor for novel therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzylpiperidin-1-yl)ethanamine is a versatile bifunctional molecule that has emerged as a valuable precursor in the synthesis of a diverse range of novel therapeutic agents. Its unique structure, incorporating a benzylpiperidine moiety and a primary amine, provides a flexible scaffold for the development of compounds targeting various biological systems. This technical guide offers a comprehensive overview of the synthesis, properties, and therapeutic applications of this precursor, with a focus on its utility in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and sigma-1 receptor (S1R) modulators for neuropathic pain. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25842-32-4 | [1] |
| Molecular Formula | C₁₄H₂₂N₂ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 130-131 °C at 3 mmHg | [1] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.21 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of 4-benzylpiperidine with a protected form of 2-aminoacetaldehyde, such as 2-aminoacetaldehyde dimethyl acetal, followed by deprotection.
Experimental Protocol: Reductive Amination
Materials:
-
4-Benzylpiperidine
-
2,2-Dimethoxyethan-1-amine (Aminoacetaldehyde dimethyl acetal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 4-benzylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add 2,2-dimethoxyethan-1-amine (1.2 equivalents).
-
Reductive Amination: Stir the mixture at room temperature for 30 minutes. Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting intermediate, 1-(2,2-dimethoxyethyl)-4-benzylpiperidine, can be purified by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and 1 M HCl. Stir the solution at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The final product can be further purified by distillation under reduced pressure.
Therapeutic Applications
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[2] Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3] Derivatives of this compound have shown promise as AChE inhibitors.[2][4][5]
Quantitative Data: AChE Inhibitory Activity of Derivatives
| Compound ID | Modification | IC₅₀ (µM) | Reference |
| Donepezil (Reference) | - | 0.14 ± 0.03 | [4] |
| Compound 4a | 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | [5] |
| Compound 4g | 2-(2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 5.5 ± 0.7 | [4] |
| Compound 4e | 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.0071 | [6] |
| Compound 4i | 2-(2-(4-(4-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.0203 | [6] |
| Compound 4b | 2-(2-(4-(4-Fluorophenyl)-2-oxopiperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 ± 1.07 | [2] |
Sigma-1 Receptor (S1R) Modulation for Neuropathic Pain
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various ion channels and signaling pathways, playing a crucial role in nociceptive processing. S1R antagonists have demonstrated efficacy in preclinical models of neuropathic pain, suggesting that targeting this receptor could be a viable therapeutic strategy.[7] The benzylpiperidine scaffold is a known pharmacophore for S1R ligands, making this compound an attractive starting point for the development of novel S1R modulators.[8]
Quantitative Data: S1R Binding Affinity of Derivatives
| Compound ID | Modification | Kᵢ (nM) | Reference |
| Haloperidol (Reference) | - | 2.5 | [9] |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [9] |
| Compound 12c | Trifluoromethyl indazole derivative | 0.7 | [9] |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | [7] |
| Compound 2-IBP | N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | 1.6 | |
| Compound 1a | N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | [8] |
Experimental Protocols for Biological Evaluation
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of test compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compounds.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds for the S1R using a radiolabeled ligand.
Materials:
-
Membrane preparations from a source rich in S1R (e.g., guinea pig liver)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Unlabeled (+)-pentazocine or haloperidol (for non-specific binding determination)
-
Test compounds
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine:
-
Tris-HCl buffer.
-
A fixed concentration of --INVALID-LINK---pentazocine (e.g., 2.4 nM).
-
Varying concentrations of the test compound.
-
Membrane preparation (e.g., 0.5 mg/mL protein).
-
The total assay volume is typically 1 mL.
-
-
Non-specific Binding: A parallel set of tubes should contain a high concentration of an unlabeled S1R ligand (e.g., 10 µM (+)-pentazocine) to determine non-specific binding.
-
Incubation: Incubate the tubes at 37 °C for 90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors of acetylcholinesterase and high-affinity ligands for the sigma-1 receptor, highlighting its potential in addressing complex neurological disorders such as Alzheimer's disease and neuropathic pain. The synthetic accessibility of this precursor, coupled with the established protocols for biological evaluation, provides a robust platform for further exploration and optimization of its derivatives. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this compound in the ongoing quest for innovative and effective therapeutics.
References
- 1. 2-(4-BENZYLPIPERIDINO)-1-ETHANAMINE | 25842-32-4 [chemicalbook.com]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. chemrxiv.org [chemrxiv.org]
Commercial suppliers and purity of 2-(4-Benzylpiperidin-1-yl)ethanamine
An In-depth Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on commercial sourcing, purity, experimental protocols, and biological context.
Compound Overview
This compound (also known as 4-(2-Aminoethyl)-1-benzylpiperidine) is a disubstituted piperidine derivative. Its structure features a benzyl group and an aminoethyl side chain, making it a valuable scaffold for synthesizing a wide range of biologically active molecules. The presence of the basic nitrogen atoms and the lipophilic benzyl group allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.
-
Molecular Formula: C₁₄H₂₂N₂[1]
Derivatives of this compound are being investigated for their potential in treating neurological disorders, including Alzheimer's disease and neuropathic pain, primarily due to their activity as enzyme inhibitors.[5][6][7]
Commercial Suppliers and Purity
The availability and purity of starting materials are critical for reproducible research and development. The following table summarizes commercially available this compound from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Brand | Stated Purity | CAS Number | Notes |
| CymitQuimica | Indagoo | 98% | 86945-25-7 | Available in quantities from 250mg to 25g. |
| ChemScene | ChemScene | ≥98%[3] | 86945-25-7 | Custom synthesis and commercial production services are available.[3] |
| BLD Pharm | BLD Pharm | - | 25842-32-4 | Product information available, but purity is not specified on the product page.[4] |
| ChemicalBook | - | - | 25842-32-4 | Lists the compound and various properties but does not specify suppliers or purity directly.[2] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, purification, and analysis of this compound and its derivatives.
Synthesis Protocol
A common route for synthesizing the core structure involves the reductive amination of a suitable piperidone precursor. The following is a representative protocol adapted from literature procedures for similar compounds.[8]
Reaction Scheme: Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide, a related precursor.[8]
-
Step 1: Formation of Hydrazone.
-
Dissolve 1-benzyl-4-piperidone (1 equivalent) in ethanol.
-
Add a solution of the desired amine precursor (e.g., acetylhydrazide, 1 equivalent) in ethanol dropwise.[8]
-
Stir the mixture overnight at room temperature to form the corresponding hydrazone intermediate.[8]
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be crystallized from a suitable solvent like acetone.[8]
-
-
Step 2: Reduction of the Intermediate.
-
Dissolve the intermediate from Step 1 in a mixture of ethanol and tetrahydrofuran (THF).[8]
-
Add sodium borohydride (NaBH₄) (2 equivalents) in small portions while stirring.[8]
-
Continue stirring the reaction mixture overnight at room temperature.[8]
-
Evaporate the solvents. Add chloroform (CHCl₃) to the residue.
-
Carefully add a solution of acetic acid in water dropwise with cooling to quench the reaction.[8]
-
Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent.
-
The final product can be purified by recrystallization from hot ethanol.[8]
-
Purity Analysis Protocols
To ensure the quality of this compound, a combination of analytical techniques is recommended. The following protocols are adapted from established methods for analyzing structurally related amines.[9]
HPLC is used for its high sensitivity in detecting and quantifying trace impurities.[9]
-
Objective: To determine the purity of the compound and quantify any related substances.
-
Instrumentation: HPLC system with a UV detector.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 210 nm (for the amine) and 254 nm (for the aromatic ring).[9]
-
-
Procedure:
-
Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample solution at the same concentration.
-
Inject both solutions into the HPLC system.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
NMR spectroscopy is a powerful, non-destructive technique for identity confirmation and purity assessment.[9] It provides structural information and can detect a wide range of impurities without requiring specific reference standards for each.[9]
-
Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the sample and standard.[10]
-
Workflow and Biological Context
Quality Control Experimental Workflow
The following diagram illustrates a standard workflow for the quality control and release of a batch of this compound for research or development purposes.
Caption: Quality Control Workflow for this compound.
Biological Context: Hypothetical Signaling Pathway
Derivatives of this compound have shown potent inhibitory activity against acetylcholinesterase (AChE).[5][7] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting AChE increases the concentration and duration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease.
The diagram below illustrates this hypothetical mechanism of action at a cholinergic synapse.
References
- 1. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-BENZYLPIPERIDINO)-1-ETHANAMINE | 25842-32-4 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 25842-32-4|this compound|BLD Pharm [bldpharm.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alpaipars.com [alpaipars.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine from 4-benzylpiperidine via N-alkylation. The described method is a robust and common procedure for the formation of N-substituted piperidine derivatives. Included are comprehensive experimental procedures, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow to aid in successful synthesis and scale-up.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The piperidine moiety is a common scaffold in many approved drugs. The synthesis of this specific derivative involves the addition of an aminoethyl group to the nitrogen of 4-benzylpiperidine. The most direct and widely used method for this transformation is the N-alkylation of the secondary amine of the 4-benzylpiperidine ring. This is typically achieved by reacting it with a 2-haloethylamine, such as 2-bromoethylamine or 2-chloroethylamine, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid that is formed as a byproduct of the reaction.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Benzylpiperidine | 31252-42-3 | C12H17N | 175.27 | 1.0 |
| 2-Bromoethylamine hydrobromide | 2576-47-8 | C2H7Br2N | 204.90 | 1.1 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 | 2.5 |
| This compound | 86945-25-7 | C14H22N2 | 218.34[1] | - |
Experimental Protocol
This protocol is based on general procedures for the N-alkylation of piperidines.[2][3]
4.1. Materials and Equipment
-
4-Benzylpiperidine
-
2-Bromoethylamine hydrobromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
4.2. Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask, add 4-benzylpiperidine (10.0 g, 57.0 mmol, 1.0 eq.), anhydrous potassium carbonate (19.7 g, 142.5 mmol, 2.5 eq.), and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-bromoethylamine hydrobromide (12.9 g, 62.7 mmol, 1.1 eq.) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
4.3. Purification
The crude product can be purified by one of the following methods:
-
Flash Column Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) with 1% triethylamine to afford the pure product.
-
Vacuum Distillation: Alternatively, the product can be purified by vacuum distillation. The boiling point is reported to be 130-131°C at 3 mmHg.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Bromoethylamine hydrobromide is corrosive and toxic; avoid inhalation and contact with skin.
-
Acetonitrile is flammable and toxic.
-
The final product is expected to be a corrosive amine; handle with care.
Characterization Data (Expected)
The following are expected NMR and mass spectrometry data for the final product.
| Data Type | Expected Values |
| ¹H NMR | δ (ppm) in CDCl₃: 7.35-7.15 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂-), 2.90-2.70 (m, 4H, piperidine-H and -CH₂-N), 2.50 (t, 2H, -CH₂-NH₂), 2.00-1.80 (m, 2H, piperidine-H), 1.70-1.50 (m, 3H, piperidine-H), 1.40-1.20 (m, 2H, piperidine-H), 1.30 (br s, 2H, -NH₂). |
| ¹³C NMR | δ (ppm) in CDCl₃: 140.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.0 (Ar-CH), 63.5 (Ar-CH₂-), 60.0 (-CH₂-N), 54.0 (piperidine-CH₂), 42.0 (piperidine-CH), 38.0 (-CH₂-NH₂), 32.0 (piperidine-CH₂). |
| Mass Spec. | (ESI+) m/z: 219.18 [M+H]⁺. |
References
N-alkylation of 4-benzylpiperidine with 2-chloro-N-phenylethanamine protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-benzylpiperidine with 2-chloro-N-phenylethanamine, a key reaction in the synthesis of various compounds with potential pharmaceutical applications. The resulting product, 1-(2-(phenylamino)ethyl)-4-benzylpiperidine, and its derivatives are of interest in neuropharmacological research and drug discovery.
Introduction
N-alkylation of piperidine rings is a fundamental transformation in organic synthesis, enabling the construction of diverse molecular scaffolds. The reaction between a secondary amine, such as 4-benzylpiperidine, and an alkyl halide, like 2-chloro-N-phenylethanamine, proceeds via a nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a new carbon-nitrogen bond. The use of a base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Reaction Scheme
General Reaction Parameters
Successful N-alkylation is contingent on the careful selection of a base, solvent, and reaction temperature. The optimal conditions are often substrate-dependent. Below is a summary of typical conditions for the N-alkylation of secondary amines.
| Parameter | Typical Conditions | Notes |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium carbonate (Na₂CO₃), N,N-Diisopropylethylamine (DIPEA) | The choice of base depends on the reactivity of the reactants and the desired reaction rate. Inorganic bases are common for such alkylations. |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Acetone | Polar aprotic solvents are preferred as they effectively solvate the reactants without interfering with the reaction. |
| Temperature | Room temperature to 80 °C | Gentle heating can increase the reaction rate, but higher temperatures may lead to side reactions. |
| Stoichiometry | 1.0 - 1.2 equivalents of alkylating agent | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 4-benzylpiperidine with 2-chloro-N-phenylethanamine.
Materials:
-
4-benzylpiperidine
-
2-chloro-N-phenylethanamine hydrochloride (or the free base)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-benzylpiperidine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq.).
-
If using the hydrochloride salt of 2-chloro-N-phenylethanamine, add it to the mixture (1.1 eq.). If using the free base, it can be added directly.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to a gentle reflux (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
-
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 4-benzylpiperidine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Benzylpiperidine is an irritant.
-
Alkylating agents can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization of the Product
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
This protocol provides a robust starting point for the synthesis of 1-(2-(phenylamino)ethyl)-4-benzylpiperidine. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
Application Notes and Protocols for the Reductive Amination of 1-Benzyl-4-piperidone to Synthesize 4-Amino-1-benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile methodology for the synthesis of amines. This application note details protocols for the synthesis of 4-amino-1-benzylpiperidine derivatives through the reductive amination of 1-benzyl-4-piperidone. This transformation is a critical step in the preparation of a wide array of biologically active compounds, including analgesics, antihistamines, and antipsychotics. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization at the 4-position is of significant interest.
The reaction proceeds via the formation of an intermediate imine or iminium ion from 1-benzyl-4-piperidone and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent to yield the desired 4-amino-1-benzylpiperidine derivative.[1] The choice of reducing agent is crucial for the success of the reaction, with milder hydrides being preferred to selectively reduce the iminium ion without affecting the starting ketone.[1] This document provides a comparative analysis of common reducing agents, detailed experimental procedures, and quantitative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Comparative Data of Reductive Amination Protocols
The efficiency of the reductive amination of 1-benzyl-4-piperidone is highly dependent on the choice of amine, reducing agent, solvent, and reaction conditions. The following table summarizes various protocols, providing a clear comparison of reaction outcomes.
| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 24 | ~80 |
| Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | RT | 2 | High |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | - | - |
| Various Primary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | RT | 1-24 | 80-95 |
| Benzylamine | Gold supported on Ceria/Titania | Toluene | 100 | 4 | 79 |
| Aniline | Lithium Aluminium Hydride (LiAlH₄) | - | - | - | - |
| Aniline | Sodium/Ethanol | - | - | - | - |
Reaction Mechanism and Experimental Workflow
The reductive amination of 1-benzyl-4-piperidone with a primary amine is a two-step process that is typically conducted in a one-pot fashion.[1]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 1-benzyl-4-piperidone. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion.[1]
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final 4-amino-1-benzylpiperidine derivative.[1]
A typical experimental workflow for the reductive amination of 1-benzyl-4-piperidone is outlined below.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for the one-pot reductive amination of a wide range of substrates.[2]
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, 0.05-0.1 eq, optional for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.[1]
-
Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.[1]
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for reductive amination, particularly in protic solvents. However, it is highly toxic, and appropriate safety precautions must be taken.[3]
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Amine (e.g., Aniline) (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to hydride-based reductions.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Amine or Ammonium Acetate (1.1-1.5 eq)
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon (Pd/C), 5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas source
Procedure:
-
In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and the amine or ammonium acetate (1.1-1.5 eq) in methanol or ethanol.[1]
-
Add the hydrogenation catalyst (e.g., Raney Nickel, 5-10% w/w).[1]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Conclusion
The reductive amination of 1-benzyl-4-piperidone is a highly efficient and versatile method for the synthesis of a diverse range of 4-amino-1-benzylpiperidine derivatives. The choice of protocol, particularly the reducing agent, can be tailored to the specific amine substrate, desired scale, and available resources. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity, and favorable safety profile.[1] The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in the field of drug discovery and development.
References
Detailed experimental procedure for reductive amination of 1-benzyl-4-piperidone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental procedures for the reductive amination of 1-benzyl-4-piperidone, a key synthetic transformation for accessing 4-amino-1-benzylpiperidine and its derivatives. These products are crucial intermediates in the synthesis of various pharmaceutical agents, including analgesics and antidepressants.[1][2] This application note outlines protocols using common reducing agents and catalytic hydrogenation, presenting quantitative data in a clear, tabular format for easy comparison. Additionally, a comprehensive experimental workflow is visualized to guide researchers.
Introduction
1-Benzyl-4-piperidone is a valuable building block in medicinal chemistry and organic synthesis.[1] The introduction of an amino group at the 4-position via reductive amination is a highly efficient and versatile method for creating key pharmaceutical intermediates.[1] This reaction involves the formation of an imine or iminium ion from the ketone and an amine, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical to prevent the reduction of the starting ketone and to ensure high yields of the desired product.[1] This note details protocols for this transformation using sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Data Presentation
The following table summarizes typical quantitative data for the reductive amination of 1-benzyl-4-piperidone with ammonia (or an ammonia source like ammonium acetate) to yield 4-amino-1-benzylpiperidine, using different methodologies.
| Protocol | Reducing Agent/Catalyst | Amine Source | Solvent | Reaction Time (hours) | Typical Yield (%) |
| 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonium Acetate | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 1 - 24 | ~80-95% |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Formate | Methanol (MeOH) | 24 | ~44% (for similar systems)[3] |
| 3 | Catalytic Hydrogenation | Ammonia/Ammonium Acetate | Methanol (MeOH) or Ethanol (EtOH) | Variable | High |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method is often preferred due to the mild and selective nature of NaBH(OAc)₃, which minimizes side reactions.[1][4]
Materials:
-
1-benzyl-4-piperidone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[1]
-
For less reactive systems, a catalytic amount of acetic acid can be added to the initial mixture.[1]
-
Stir the reaction mixture at room temperature for 1 to 24 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford 4-amino-1-benzylpiperidine.[1]
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for this transformation.
Materials:
-
1-benzyl-4-piperidone
-
Ammonium formate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium formate (as the amine source) in methanol.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: Catalytic Hydrogenation
This method is suitable for large-scale synthesis and is considered a green chemistry approach.[5]
Materials:
-
1-benzyl-4-piperidone
-
Ammonia or ammonium acetate
-
Palladium on carbon (Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source
-
Hydrogenation vessel
Procedure:
-
In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and the amine source (1.1-1.5 eq) in methanol or ethanol.[1]
-
Add the hydrogenation catalyst (e.g., 5-10% w/w Raney Nickel or Pd/C).[1]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm).
-
Stir the reaction mixture at the appropriate temperature (e.g., 40 °C) for the required duration.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, carefully filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify as needed by column chromatography or crystallization.[1]
Mandatory Visualization
Caption: A typical experimental workflow for reductive amination.[1]
Caption: The reaction mechanism of reductive amination.[1]
References
One-Pot Synthesis of N-Alkylated Piperidines via Iminium Ion Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of N-alkylated piperidines. This method proceeds through the in situ formation of an iminium ion intermediate, followed by immediate reduction. This approach, commonly known as reductive amination, is a cornerstone of medicinal chemistry and drug development due to its high efficiency, operational simplicity, and broad substrate scope. It offers a significant advantage over traditional N-alkylation methods by minimizing the formation of over-alkylated byproducts.[1]
Core Concepts and Advantages
The one-pot N-alkylation of piperidines with carbonyl compounds relies on the formation of an iminium ion, which is then reduced by a suitable hydride agent. The reaction is typically carried out in a single reaction vessel, streamlining the synthetic process.
The key advantages of this methodology include:
-
High Selectivity: The use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity and non-hygroscopic nature.[1]
-
Avoidance of Over-Alkylation: Unlike direct alkylation with alkyl halides, this method significantly reduces the formation of quaternary ammonium salts.[1][2]
-
Broad Substrate Scope: A wide variety of piperidines and carbonyl compounds (aldehydes and ketones) can be utilized, making it a versatile tool for generating diverse libraries of N-substituted piperidines.
-
Mild Reaction Conditions: The reaction is typically performed at room temperature, making it compatible with a wide range of functional groups.
Reaction Mechanism
The reaction proceeds in two main steps within the same pot:
-
Iminium Ion Formation: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The formation of this intermediate is often the rate-determining step.[3]
-
In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the iminium ion to yield the final N-alkylated piperidine.
Experimental Protocols
Protocol: One-Pot N-Alkylation of Piperidine using Reductive Amination
This protocol details the general procedure for the N-alkylation of a piperidine derivative with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or ketone (1.1 - 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Optional: Acetic acid (catalytic amount, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the anhydrous solvent.
-
Add the aldehyde or ketone (1.1 - 1.2 eq.) to the solution. If the carbonyl compound is a solid, it can be added directly.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added at this stage.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may cause a slight exotherm.[1]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.[1]
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Data Presentation
The following table summarizes the scope of the one-pot N-alkylation of various piperidines with different aldehydes, showcasing the versatility and efficiency of this method.
| Entry | Piperidine | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | ~95% | [4] |
| 2 | 2-Methylpiperidine | Isovaleraldehyde | NaBH(OAc)₃ | DCM | >90% | [1] |
| 3 | 4-Piperidinone | 3,4-Dichloroaniline | NaBH(OAc)₃ | DCE | High | [4] |
| 4 | Piperidine | Formaldehyde | HCOOH | - | High | [5] |
| 5 | N-Boc-piperazine | Various Aldehydes | NaBH(OAc)₃ | DCE | Good | [6] |
| 6 | Piperidine | 4-Chlorobenzaldehyde | Zirconium borohydride–piperazine complex | DCM | 92% | |
| 7 | 4-Aminomethylpiperidine | Benzaldehyde | NaBH(OAc)₃ | DCM | Good | [2] |
Note: Yields are approximate and can vary based on reaction scale and purification method. DCE = 1,2-Dichloroethane, DCM = Dichloromethane.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent and hydrolyze the iminium ion.
-
For less reactive ketones, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C), but be mindful of potential side reactions.
-
-
Incomplete Reaction:
-
Verify the quality of the reducing agent. Sodium triacetoxyborohydride is relatively stable but can degrade over time.
-
Increase the equivalents of the reducing agent and the carbonyl compound.
-
-
Side Product Formation:
-
If reduction of the starting aldehyde or ketone is observed, it may indicate a less selective reducing agent or contamination. Ensure the purity of NaBH(OAc)₃.
-
To minimize the formation of dimers or other byproducts, consider slow addition of the reducing agent.
-
Conclusion
The one-pot synthesis of N-alkylated piperidines via iminium ion formation is a robust and highly valuable transformation in modern organic synthesis. Its operational simplicity, mild conditions, and broad applicability make it an indispensable tool for the preparation of diverse piperidine-containing molecules for pharmaceutical and agrochemical research. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-(4-Benzylpiperidin-1-yl)ethanamine using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzylpiperidin-1-yl)ethanamine is a versatile amine compound frequently utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. Its basic nature, attributed to the two nitrogen atoms, presents a challenge for purification via standard silica gel column chromatography. The acidic nature of silica can lead to strong interactions with the basic analyte, resulting in poor separation, peak tailing, and potential degradation of the compound.
This application note provides detailed protocols for the successful purification of this compound using column chromatography. Three effective methods are described: normal-phase chromatography on silica gel with a basic modifier, normal-phase chromatography on basic alumina, and reversed-phase chromatography. These protocols are designed to provide researchers with a robust starting point for obtaining highly pure this compound, a critical step in any drug development or chemical synthesis workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Appearance | Liquid | |
| Predicted pKa | 10.21 ± 0.10 | |
| Boiling Point | 130-131 °C at 3 mmHg |
Experimental Protocols
Prior to preparative column chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) for Method Development
TLC is a crucial first step to determine the optimal mobile phase for separation. The goal is to find a solvent system that provides a good separation between the desired compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Materials:
-
TLC plates (silica gel 60 F₂₅₄ or alumina)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm) or an appropriate staining solution (e.g., ninhydrin for primary amines)
-
Various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen mobile phase.
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp or by staining.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the mobile phase to achieve the desired Rf value for the target compound. For basic compounds on silica, adding a small amount of triethylamine (0.5-2%) to the mobile phase can significantly improve the spot shape and reduce tailing.
Example TLC Solvent Systems:
-
System 1 (Silica Gel): 89:10:1 (v/v/v) Dichloromethane / Methanol / Triethylamine
-
System 2 (Silica Gel): 70:30 (v/v) Ethyl Acetate / Hexane with 1% Triethylamine
-
System 3 (Alumina): 95:5 (v/v) Dichloromethane / Methanol
The following diagram illustrates the logical workflow for selecting a purification method based on initial TLC analysis.
Caption: Workflow for selecting the appropriate column chromatography method.
Protocol 1: Normal-Phase Chromatography on Silica Gel with Triethylamine
This is the most common method and is often successful when a small amount of a basic modifier is added to the mobile phase to suppress the interaction between the basic amine and the acidic silica gel.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl Acetate, and Triethylamine (HPLC grade)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate with 1% Triethylamine).
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane, with a constant 1% Triethylamine throughout.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data Summary (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 50% Ethyl Acetate in Hexane + 1% Triethylamine |
| Flow Rate | Gravity-dependent or ~20 mL/min (Flash) |
| Loading Capacity | ~1-5% of silica gel weight |
| Typical Purity Achieved | >98% |
Protocol 2: Normal-Phase Chromatography on Basic Alumina
Basic alumina is an excellent alternative to silica gel for the purification of basic compounds, as it does not have the acidic sites that cause peak tailing.
Materials:
-
Glass chromatography column
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Dichloromethane and Methanol (HPLC grade)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of basic alumina in dichloromethane.
-
Pack the column as described for silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Apply the sample to the alumina bed.
-
-
Elution:
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions by TLC (using alumina TLC plates).
-
Combine pure fractions and evaporate the solvent.
-
Quantitative Data Summary (Example):
| Parameter | Value |
| Stationary Phase | Basic Alumina (~150 mesh) |
| Mobile Phase | Gradient of 0% to 10% Methanol in Dichloromethane |
| Flow Rate | Gravity-dependent |
| Loading Capacity | ~1-2% of alumina weight |
| Typical Purity Achieved | >99% |
Protocol 3: Reversed-Phase Flash Chromatography
Reversed-phase chromatography is a powerful technique for purifying polar and basic compounds.
Materials:
-
C18-functionalized silica gel cartridge
-
Flash chromatography system
-
Water, Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional modifier)
-
Crude this compound
-
Collection tubes
-
Lyophilizer or rotary evaporator
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile, with 0.1% formic acid if needed to improve peak shape).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO and adsorb it onto a small amount of C18 silica.
-
Load the dried sample onto the column.
-
-
Elution:
-
Elute the compound using a linear gradient, for example, from 5% to 95% Acetonitrile in Water over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on UV absorbance (e.g., at 254 nm).
-
Analyze the fractions by LC-MS to confirm the presence and purity of the desired product.
-
Pool the pure fractions and remove the solvent, typically by lyophilization if water is present.
-
Quantitative Data Summary (Example):
| Parameter | Value |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Profile | Gradient of 5% to 95% B over 20-30 CV |
| Detection | UV at 254 nm |
| Typical Purity Achieved | >99% |
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the purification of this compound by column chromatography.
Caption: General workflow for column chromatography purification.
Conclusion
The purification of this compound can be effectively achieved using column chromatography by selecting the appropriate stationary and mobile phases to counteract its basic nature. The addition of a basic modifier like triethylamine to a standard silica gel system is a widely applicable and cost-effective method. For higher purity or when dealing with particularly challenging separations, basic alumina or reversed-phase chromatography offer excellent alternatives. The protocols provided in this application note serve as a comprehensive guide for researchers to obtain high-purity this compound, facilitating the advancement of their research and development endeavors.
References
Characterization of 2-(4-Benzylpiperidin-1-yl)ethanamine using NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the characterization of the synthetic intermediate, 2-(4-Benzylpiperidin-1-yl)ethanamine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental in confirming the chemical structure and purity of synthesized compounds, which is a critical step in drug discovery and development.
Introduction
This compound is a substituted piperidine derivative. The structural confirmation of this compound relies on the precise application of analytical methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the proposed structure.
Predicted Analytical Data
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts (δ) for the protons and carbons of this compound are summarized below. These predictions are based on the known chemical shift ranges for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.35 | Multiplet | 5H |
| Benzyl CH₂ | 3.45 - 3.55 | Singlet | 2H |
| Piperidine H2, H6 (axial & equatorial) | 2.80 - 3.00 | Multiplet | 4H |
| Ethyl CH₂ (adjacent to piperidine N) | 2.40 - 2.50 | Triplet | 2H |
| Ethyl CH₂ (adjacent to NH₂) | 2.70 - 2.80 | Triplet | 2H |
| Piperidine H3, H5 (axial & equatorial) | 1.60 - 1.80 | Multiplet | 4H |
| Piperidine H4 (methine) | 1.40 - 1.60 | Multiplet | 1H |
| Benzyl-attached CH₂ | 2.45 - 2.55 | Doublet | 2H |
| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 128 - 130 |
| Benzyl CH₂ | ~63 |
| Piperidine C2, C6 | ~54 |
| Ethyl CH₂ (adjacent to piperidine N) | ~58 |
| Ethyl CH₂ (adjacent to NH₂) | ~42 |
| Piperidine C4 | ~38 |
| Piperidine C3, C5 | ~31 |
| Benzyl-attached CH₂ | ~41 |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| Analysis | Predicted Value |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| [M+H]⁺ (m/z) | 219.18 |
| Key Fragment Ions (m/z) | 91 (tropylium ion), 127 (piperidine fragment) |
Experimental Protocols
The following are generalized protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Vortex the vial until the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: ≥ 1024 (to achieve a good signal-to-noise ratio)
-
-
Processing: Apply Fourier transform with proton decoupling, phase correction, and baseline correction.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
2. Electrospray Ionization (ESI-MS):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode is typically used for amine-containing compounds.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
3. Gas Chromatography-Mass Spectrometry (GC-MS) (Optional, may require derivatization):
-
Derivatization (if necessary): To improve volatility and chromatographic behavior, the primary amine can be derivatized (e.g., acylation, silylation).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Workflow Diagrams
Caption: Experimental workflow for synthesis and characterization.
Caption: Protocol for NMR analysis.
Caption: Protocol for mass spectrometry analysis.
Application of 2-(4-Benzylpiperidin-1-yl)ethanamine in the Synthesis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(4-Benzylpiperidin-1-yl)ethanamine in the synthesis of novel acetylcholinesterase (AChE) inhibitors. The content is curated for professionals in drug discovery and medicinal chemistry, offering insights into the synthesis, mechanism of action, and biological activity of potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[1][2]
Donepezil, a potent and selective AChE inhibitor, is a widely prescribed medication for the treatment of AD.[4][5] The molecular structure of Donepezil features a key N-benzylpiperidine moiety, which plays a crucial role in its binding to the AChE enzyme. The structural analogue, this compound, serves as a valuable starting material or key intermediate for the synthesis of a diverse range of novel AChE inhibitors. Its bifunctional nature, containing both a secondary amine within the piperidine ring and a primary ethylamine side chain, allows for a variety of chemical modifications to explore the structure-activity relationships (SAR) of new compounds.
This document outlines the synthetic routes and biological activities of several classes of AChE inhibitors derived from or related to this compound, providing a foundation for the design and development of new therapeutic agents.
Synthetic Applications and Experimental Protocols
The primary application of this compound in this context is as a building block for introducing the N-benzylpiperidine pharmacophore into a target molecule. This is typically achieved through the reaction of its primary amine with various electrophilic partners.
General Synthetic Pathway
A common synthetic strategy involves the coupling of this compound with a suitable electrophile, such as an activated carboxylic acid, an alkyl halide, or a heterocyclic compound bearing a leaving group. This approach allows for the facile introduction of diverse chemical moieties to probe their influence on AChE inhibitory activity.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Potential Atypical Antipsychotics from 2-(4-Benzylpiperidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical antipsychotics have revolutionized the treatment of schizophrenia by offering improved efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to first-generation agents.[1][2][3] A key pharmacological characteristic of many atypical antipsychotics is a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7] Specifically, a higher affinity for the 5-HT2A receptor relative to the D2 receptor is a common feature of these drugs.[4][5][7]
This document provides a detailed protocol for the synthesis of a novel potential atypical antipsychotic agent starting from the readily available scaffold, 2-(4-benzylpiperidin-1-yl)ethanamine. By coupling this amine with 2-methoxybenzoic acid, we form an amide linkage, creating a molecule with structural motifs present in some psychoactive compounds. This application note outlines the complete workflow from synthesis to in vitro and in vivo evaluation.
Proposed Synthetic Route
The synthesis of N-(2-(4-benzylpiperidin-1-yl)ethyl)-2-methoxybenzamide is proposed via a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely used in medicinal chemistry for its mild conditions and high yields.[8][9][10]
Caption: Synthetic scheme for the target compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(4-benzylpiperidin-1-yl)ethyl)-2-methoxybenzamide
This protocol details the amide coupling reaction.
Materials:
-
This compound
-
2-Methoxybenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3 times) and brine (2 times).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(2-(4-benzylpiperidin-1-yl)ethyl)-2-methoxybenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Receptor Binding Assays
This protocol describes how to determine the binding affinity of the synthesized compound for human dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.[11][12]
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human D2 or 5-HT2A receptor.[11][13]
-
Radioligands:
-
Non-specific Binding Control:
-
Test Compound: N-(2-(4-benzylpiperidin-1-yl)ethyl)-2-methoxybenzamide, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[12]
-
96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[11]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at its Kd value).
-
Varying concentrations of the test compound or the non-specific binding control.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vivo Evaluation for Antipsychotic Potential (Catalepsy Test)
The catalepsy test in rats is a widely used model to predict the likelihood of a compound causing extrapyramidal side effects (EPS), a common issue with typical antipsychotics.[15][16] Atypical antipsychotics are expected to induce minimal or no catalepsy at therapeutically relevant doses.[7][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Test compound: N-(2-(4-benzylpiperidin-1-yl)ethyl)-2-methoxybenzamide, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive Control: Haloperidol (e.g., 1 mg/kg, intraperitoneally).[17]
-
Vehicle Control.
-
Catalepsy bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm from the surface.[15]
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Dosing: Divide the animals into groups (vehicle, positive control, and various doses of the test compound). Administer the compounds via the desired route (e.g., intraperitoneal injection).
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the elevated horizontal bar.[18]
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the rat maintains this imposed posture. The endpoint is when the rat removes one or both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Record the latency to descend for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and positive control groups.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Receptor Binding Profile of the Synthesized Compound
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ki Ratio |
| Synthesized Compound | 25.5 | 2.1 | 12.1 |
| Haloperidol (Typical) | 1.2 | 50.0 | 0.02 |
| Clozapine (Atypical) | 120.0 | 5.0 | 24.0 |
| Risperidone (Atypical) | 3.5 | 0.2 | 17.5 |
| Olanzapine (Atypical) | 11.0 | 4.0 | 2.75 |
Note: Data for reference compounds are representative values from the literature.[4][5]
Table 2: Hypothetical In Vivo Catalepsy Data in Rats
| Treatment (mg/kg, i.p.) | Mean Catalepsy Score (seconds) at 60 min |
| Vehicle | 5.2 ± 1.5 |
| Haloperidol (1.0) | 155.8 ± 10.3* |
| Synthesized Compound (10.0) | 12.5 ± 3.1 |
| Synthesized Compound (30.0) | 25.1 ± 5.6 |
*p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways targeted by atypical antipsychotics and the overall experimental workflow for evaluating a novel compound.
Caption: Key signaling pathways for D2 and 5-HT2A receptors.
Caption: Overall experimental workflow for evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. droracle.ai [droracle.ai]
- 6. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. youtube.com [youtube.com]
- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dopamine Receptor Agonists from Benzylpiperidine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of dopamine receptor agonists derived from benzylpiperidine precursors. It includes step-by-step experimental protocols for chemical synthesis and biological assays, quantitative data on compound activity, and visualizations of key biological pathways and experimental workflows.
Introduction
Benzylpiperidine derivatives represent a versatile scaffold in medicinal chemistry for the development of potent and selective dopamine receptor agonists. These compounds have shown significant promise in targeting various dopamine receptor subtypes (D1, D2, D3, D4), which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The synthesis of these agonists typically involves the N-alkylation of a piperidine ring with a substituted benzyl group, followed by further modifications to optimize pharmacological activity. This guide offers detailed protocols for these synthetic transformations and subsequent biological characterization.
Data Presentation
The following tables summarize the biological activity of representative benzylpiperidine-based dopamine receptor ligands.
Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Selected Benzylpiperidine Derivatives.
| Compound | Structure | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Benzyl group on piperidine nitrogen | 1.5 | 73.5 | 49 |
| 4-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-1-(2-naphthylmethyl)piperidine | 2-Naphthylmethyl group on piperidine nitrogen | 0.7 | 226 | 323 |
Table 2: Functional Activity of Benzylpiperidine Carboxamide Derivatives on Dopamine Reuptake.
| Compound Linker Length | Aromatic Ring Substituent | Dopamine Reuptake Inhibition |
| Two Carbons | Diphenyl | High Potency |
| Three Carbons | Diphenyl | Lower Potency |
| Two Carbons | Biphenyl | Lower Potency than Diphenyl |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine
This protocol is adapted from the synthesis of a structurally related compound and serves as a representative example for the synthesis of benzylpiperidine-based compounds.
Step 1: Synthesis of 2-(1-Benzylpiperidine-4-yl)ethylamine
This intermediate is prepared according to previously described methods.
Step 2: Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole
-
To a mixture of benzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL), add concentrated HCl (0.5 mL).
-
Reflux the resulting mixture for 1 hour.
-
Cool the reaction mixture, filter the precipitate, and crystallize from ethanol to obtain phenylcarbaldehyde thiosemicarbazone.
-
Reflux a mixture of the thiosemicarbazone (0.1 mol) and ammonium ferric sulfate (0.4 mol) in water (500 mL) for 8 hours to yield 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Prepare the 2-chloro derivative via a Sandmeyer-type reaction.
Step 3: Synthesis of the Final Compound
-
In a round-bottom flask, combine 2-(1-benzylpiperidine-4-yl)ethylamine (1.0 eq), 2-chloro-5-phenyl-1,3,4-thiadiazole (1.0 eq), and ammonium chloride in 1-butanol.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine.[1]
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of synthesized compounds for the D2 dopamine receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human D2 dopamine receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding determinator: Haloperidol or another suitable D2 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.
Protocol 3: D1 Receptor Agonist-Induced cAMP Accumulation Assay
This protocol is a functional assay to measure the ability of a compound to stimulate the D1 dopamine receptor, which is coupled to the Gs protein and activates adenylyl cyclase to produce cyclic AMP (cAMP).
Materials:
-
HEK293 or CHO cells stably expressing the human D1 dopamine receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and a reference D1 agonist (e.g., dopamine).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the D1 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and add the assay buffer containing the PDE inhibitor.
-
Incubate for a short period to allow the PDE inhibitor to take effect.
-
Add the test compounds at various concentrations to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values for the test compounds to determine their potency as D1 receptor agonists.
Visualizations
Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve a reductive amination pathway. A common approach starts from 1-benzyl-4-piperidone, which undergoes a reaction with a two-carbon nitrogen source, followed by reduction. An alternative route is the direct N-alkylation of 4-benzylpiperidine with a suitable 2-aminoethyl equivalent.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis are often attributed to several factors:
-
Incomplete imine/enamine formation: The initial condensation step between the ketone and the amine source is crucial and can be incomplete.
-
Side reactions: The formation of byproducts, such as from self-condensation of the ketone or over-alkylation, can reduce the yield of the desired product.
-
Inefficient reduction: The chosen reducing agent may not be effective for the specific substrate or reaction conditions.
-
Suboptimal reaction conditions: Parameters such as temperature, pH, and solvent can significantly impact the reaction outcome.
-
Product loss during workup and purification: The product may be lost during extraction or purification steps.
Q3: How can I monitor the progress of the reaction to identify the point of failure?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis of the reaction mixture components.
Q4: What are the typical byproducts I should expect to see in my reaction mixture?
A4: Common byproducts can include unreacted starting materials (1-benzyl-4-piperidone or 4-benzylpiperidine), the intermediate imine or enamine if the reduction is incomplete, and potentially products from self-condensation of 1-benzyl-4-piperidone. In the case of direct alkylation of 4-benzylpiperidine, over-alkylation products may be observed.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of 1-Benzyl-4-piperidone with Aminoacetonitrile followed by Nitrile Reduction
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Strecker Reaction (Formation of α-aminonitrile) | Ensure stoichiometric amounts of cyanide source (e.g., KCN) and ammonium chloride are used. The reaction is often slow; allow for sufficient reaction time (24-48 hours). | Increased formation of the intermediate α-aminonitrile, leading to a higher overall yield. |
| Inefficient Nitrile Reduction | Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). Ensure the reaction is performed under inert atmosphere (e.g., Argon or Nitrogen). | Complete conversion of the nitrile group to the primary amine, maximizing product yield. |
| Side Product Formation | Maintain a low reaction temperature during the Strecker reaction to minimize side reactions of the ketone. Purify the intermediate α-aminonitrile before the reduction step if significant impurities are detected. | A cleaner reaction profile with fewer byproducts, simplifying purification and improving yield. |
| Hydrolysis of the Nitrile Group | Ensure anhydrous conditions during the reduction step, as the presence of water can lead to hydrolysis of the nitrile to a carboxylic acid. | Minimized formation of the corresponding carboxylic acid byproduct. |
Issue 2: Low Yield in Reductive Amination of 4-Benzylpiperidine with a Glycolaldehyde Equivalent
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Imine/Enamine Formation | Use a dehydrating agent, such as molecular sieves or magnesium sulfate, to drive the equilibrium towards imine/enamine formation. A catalytic amount of acid (e.g., acetic acid) can also facilitate this step. | Increased concentration of the imine/enamine intermediate available for reduction. |
| Suboptimal Reducing Agent | For direct reductive amination, a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective.[1] If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine has had sufficient time to form to avoid reduction of the aldehyde.[1] | Selective reduction of the imine/enamine to the desired secondary amine, minimizing reduction of the starting aldehyde. |
| Incorrect pH | The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[1] This pH range facilitates both imine formation and the subsequent reduction. | An optimized reaction rate and higher yield of the final product. |
| Over-alkylation | While less common in reductive amination compared to direct alkylation, using a large excess of the aldehyde should be avoided.[2] | Minimized formation of tertiary amine byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone with Aminoacetonitrile and Subsequent Reduction
Step A: Synthesis of 2-(1-Benzylpiperidin-4-yl)aminoacetonitrile
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
-
Add a solution of potassium cyanide (1.1 equivalents) in water, followed by ammonium chloride (1.2 equivalents).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step B: Reduction of the Nitrile to this compound
-
In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude α-aminonitrile from Step A in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key parameters influencing the reaction yield.
References
Technical Support Center: Optimizing N-Alkylation of Piperazine and Piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazine and piperidine.
Troubleshooting Guides
Issue 1: Low to No Yield
Question: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low yields in N-alkylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The base is critical for neutralizing the acid byproduct of the reaction. If the base is too weak, the reaction equilibrium may not favor product formation.[1]
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow or incomplete.[1]
-
Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.[1]
-
Solution: Increase the reaction temperature, for example, to 60-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Impure or Wet Reagents and Solvents: Water and other impurities can lead to side reactions or catalyst poisoning (if applicable).[1]
Issue 2: Formation of Di-alkylated Byproduct (Piperazine)
Question: I am trying to synthesize a mono-alkylated piperazine, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity?
Answer: Controlling selectivity is a primary challenge in piperazine chemistry due to the two reactive nitrogen atoms.[1][4] Several strategies can be employed to favor mono-alkylation.
Strategies for Selective Mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1][4][5]
-
Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][4][5]
-
Recommendation: Use a 5-10 fold excess of piperazine.[5]
-
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event on the mono-substituted product.[1][3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][7][8]
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. What should I do?
Answer: A stalled reaction can often be resolved by re-evaluating the reaction conditions and the purity of the reagents.
Potential Causes and Solutions:
-
Reversible Reaction Equilibrium: If the acid byproduct is not effectively neutralized, the reverse reaction can occur.[1]
-
Solution: Ensure a sufficient amount of a strong, anhydrous base is present (at least 1.5-2.0 equivalents).[1]
-
-
Poor Reagent Solubility: As the reaction progresses, the solubility of intermediates or the base may change.
-
Solution: Consider switching to a solvent like DMF that can better solubilize all components throughout the reaction.[1]
-
-
Catalyst Poisoning (if applicable): Trace impurities in reagents or solvents can deactivate the catalyst.
-
Solution: Use high-purity, anhydrous reagents and solvents.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of piperazine and piperidine?
A1: The two most prevalent methods are:
-
Direct Alkylation: This involves reacting the amine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1][2]
-
Reductive Amination: This is a two-step, one-pot process where the amine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by an in-situ reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is advantageous as it avoids the formation of quaternary ammonium salts.[1][2][9]
Q2: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A2: High water solubility is a common issue, often because the product is in its protonated salt form. To extract it into an organic layer, you must convert it to its free base form.[1][10] After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the product, making it more soluble in organic solvents such as dichloromethane or chloroform.[1][10]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical.
-
Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] N,N-diisopropylethylamine (DIPEA) is also commonly used.[2][3]
-
Solvents: Polar aprotic solvents are typically used to ensure reagent solubility. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are common options. It is crucial to use anhydrous solvents to prevent side reactions.[1][2][3]
Q4: How can I avoid the formation of quaternary ammonium salts?
A4: Over-alkylation to form a quaternary ammonium salt can be a problem, especially with highly reactive alkylating agents or when not using a sufficient excess of the amine.[3] Reductive amination is an excellent alternative method that completely avoids this issue.[1][2][8] In direct alkylation, using a large excess of the amine and slow addition of the alkylating agent can help minimize this side reaction.[3]
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Alkylating Agent | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Stoichiometric Control | Benzyl Bromide | 1.1 | None | 45 | 35 | [5] |
| Excess Piperazine | Benzyl Bromide | 5.0 | None | 75 | <5 | [5] |
| Protecting Group | Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [5] |
| Piperazinium Salt | o-methylbenzyl bromide | 1.0 (with 1.0 eq. HCl) | None (Salt) | 89 | Not Reported (Essentially free) | [7] |
Table 2: Typical Reaction Conditions for N-Alkylation
| Amine | Alkylating Agent | Base (Equivalents) | Solvent | Temperature | Typical Yield (%) | Reference |
| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ (1.5) | DMF | Room Temp | Good (not specified) | [3] |
| Piperidine | Alkyl Halide | DIPEA (1.5) | Acetonitrile | Room Temp | Good (not specified) | [3] |
| N-Acetylpiperazine | n-Butyl Bromide | K₂CO₃ (1.25) | THF | Reflux | 88 | [6] |
| Piperidin-2-ylmethyl acetate | Alkyl Halide | K₂CO₃ (1.5) | DMF | Room Temp | Good (not specified) | [9] |
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation of Piperazine using Excess Piperazine
This protocol is adapted for selectively producing a mono-alkylated piperazine.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (e.g., benzyl bromide, 1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive halides, heating to 60-80 °C may be necessary.[1]
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated piperazine.
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol is a mild and selective method that avoids over-alkylation.
Materials:
-
Piperidine (1 equivalent)
-
Aldehyde or Ketone (e.g., benzaldehyde, 1.1 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the piperidine and the aldehyde or ketone in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium ion intermediate.[9]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[9]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing di-alkylation by-product in N-alkylation of 4-benzylpiperidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the N-alkylation of 4-benzylpiperidine. It offers troubleshooting for common experimental challenges, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your synthetic procedures and minimize the formation of the di-alkylation by-product.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of 4-benzylpiperidine.
Issue 1: Low Yield of the Desired Mono-alkylated Product
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Consider increasing the reaction temperature or prolonging the reaction time if the starting material is not fully consumed. | Complete consumption of 4-benzylpiperidine and maximization of the desired product. |
| Suboptimal Base | For direct alkylation, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. Ensure the base is anhydrous and used in appropriate molar excess (typically 1.5-2.0 equivalents). | Improved reaction rate and yield by preventing the protonation and deactivation of the amine.[1] |
| Poor Reagent Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent such as DMF or using a co-solvent system. | A homogeneous reaction mixture generally leads to more consistent and improved reaction rates. |
| Decomposition of Alkylating Agent | Some alkylating agents can be unstable, particularly at elevated temperatures. Use a fresh, pure alkylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration. For sensitive substrates, reductive amination is a milder alternative.[1] | Minimized loss of the alkylating agent, leading to a higher conversion to the desired product. |
Issue 2: Formation of Di-alkylation By-product
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incorrect Stoichiometry | Use a stoichiometric excess of 4-benzylpiperidine relative to the alkylating agent (e.g., 1.5 to 2 equivalents of the amine). This increases the probability of the alkylating agent reacting with the starting material instead of the mono-alkylated product.[1] | A significant reduction in the formation of the di-alkylated by-product. |
| High Reaction Concentration | Running the reaction at a lower concentration can disfavor the second alkylation step, as it reduces the frequency of collisions between the mono-alkylated product and the alkylating agent. | Reduced rate of the undesired di-alkylation reaction.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly and dropwise to the reaction mixture, ideally using a syringe pump.[1][2] This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting amine. | Minimized localized high concentrations of the alkylating agent, thus reducing the likelihood of di-alkylation.[1] |
| High Reaction Temperature | Over-alkylation is more probable at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prevention of the conversion of the desired tertiary amine to the quaternary ammonium salt.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the N-alkylation of 4-benzylpiperidine?
The most common by-product is the di-alkylated product, which is a quaternary ammonium salt. This occurs when the initially formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent.
Q2: How can I completely avoid the formation of the di-alkylation by-product?
While completely avoiding the di-alkylation product in direct alkylation can be challenging, it can be significantly minimized by carefully controlling the stoichiometry (excess amine), maintaining a low reaction temperature, and adding the alkylating agent slowly.[1] For a more definitive solution, reductive amination is the preferred method as it does not lead to the formation of quaternary ammonium salts.[3]
Q3: Is C-alkylation a possible side reaction?
N-alkylation is the predominant reaction for piperidines under typical alkylation conditions. C-alkylation at the carbon atoms adjacent to the nitrogen is generally not a significant concern unless very strong bases capable of deprotonating the α-carbon are used.
Q4: What is the best solvent for the direct N-alkylation of 4-benzylpiperidine?
Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for the N-alkylation of amines.[1] They are effective at dissolving the reactants and facilitating the SN2 reaction. The optimal solvent may need to be determined empirically for a specific substrate and alkylating agent combination.
Q5: How does the choice of base affect the reaction outcome?
The base is crucial for neutralizing the acid generated during the reaction, which would otherwise protonate and deactivate the amine. A non-nucleophilic, sterically hindered base like DIPEA or an inorganic base like K₂CO₃ is often preferred to avoid competition with the amine as a nucleophile.[1] The strength and amount of the base can influence the reaction rate and selectivity.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the N-alkylation of a secondary amine like 4-benzylpiperidine. The yields are representative and intended to demonstrate trends.
Table 1: Influence of Reaction Conditions on Product Distribution in Direct N-Alkylation
| Entry | 4-Benzylpiperidine : Alkyl Halide (molar ratio) | Base (equiv.) | Solvent | Temperature | Mono-alkylated Product (Approx. Yield) | Di-alkylated By-product (Approx. Yield) |
| 1 | 1 : 1.05 | K₂CO₃ (2.0) | Acetonitrile | 60°C | ~75% | ~20% |
| 2 | 1.5 : 1 | K₂CO₃ (2.0) | Acetonitrile | 60°C | ~85% | ~10% |
| 3 | 2 : 1 | K₂CO₃ (2.0) | Acetonitrile | 60°C | >90% | <5% |
| 4 | 1 : 1.05 | DIPEA (1.5) | DMF | Room Temp. | ~80% | ~15% |
| 5 | 1.5 : 1 | DIPEA (1.5) | DMF | Room Temp. | >90% | <5% |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of 4-benzylpiperidine using an alkyl halide and potassium carbonate as the base.
Materials:
-
4-Benzylpiperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-benzylpiperidine (1.0 eq.) and anhydrous acetonitrile (to achieve a concentration of approx. 0.1-0.2 M).
-
Add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.05 eq.) dropwise to the stirred mixture over 30-60 minutes.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion (consumption of starting material), cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a highly selective method for mono-N-alkylation that avoids the formation of di-alkylated by-products.
Materials:
-
4-Benzylpiperidine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add 4-benzylpiperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE.
-
If required for less reactive carbonyl compounds, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Comparative workflow of Direct Alkylation vs. Reductive Amination.
Caption: Decision tree for troubleshooting the formation of di-alkylation by-products.
References
Managing incomplete imine formation in reductive amination reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with incomplete imine formation during reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete imine formation in reductive amination?
Incomplete imine formation is a common issue that typically stems from unfavorable reaction equilibrium or kinetics. The reaction between an amine and a carbonyl compound to form an imine is a reversible process.[1][2] Key factors that can lead to low imine concentration include:
-
Improper pH: The reaction is highly pH-dependent.[3]
-
Presence of Water: As water is a byproduct of imine formation, its presence in the reaction mixture can shift the equilibrium back toward the starting materials.[4][5][6]
-
Steric Hindrance: Bulky groups on either the amine or the carbonyl reactant can slow down or prevent the initial nucleophilic attack required to form the hemiaminal intermediate.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the amine reduce its nucleophilicity, while electron-donating groups on the carbonyl compound reduce its electrophilicity, both slowing the reaction rate.[7][8]
-
Premature Reduction of Carbonyl: If the chosen reducing agent is too reactive, it may reduce the starting aldehyde or ketone before it has a chance to form the imine.[9][10]
Q2: How does pH critically influence imine formation?
The formation of an imine is generally fastest at a mildly acidic pH, typically between 4 and 7.[3][11] This is because the mechanism involves two key steps that are oppositely affected by pH:
-
Nucleophilic Attack: The amine must be in its neutral, nucleophilic form to attack the carbonyl carbon. At very low pH, the amine becomes protonated to its non-nucleophilic ammonium salt, which stops the reaction.[3][9]
-
Water Elimination: The final step is the acid-catalyzed elimination of water from the hemiaminal intermediate. At high pH, there isn't enough acid to sufficiently protonate the hydroxyl group, making it a poor leaving group (OH-) and slowing the dehydration step.[3]
Therefore, a "sweet spot" in the mildly acidic range is required to have a sufficient concentration of both the neutral amine and protonated intermediate for the reaction to proceed efficiently.[9][11]
Q3: Why is water removal important, and how can it be achieved?
The condensation reaction that forms an imine produces one equivalent of water.[2][5] According to Le Châtelier's principle, the presence of this byproduct can shift the reaction equilibrium back towards the reactants, thus preventing complete conversion to the imine.[6][12] To drive the reaction forward and maximize the yield of the imine intermediate, water should be removed as it is formed.[12][13]
Common laboratory techniques for water removal include:
-
Using a Dean-Stark apparatus: This glassware is used with a refluxing solvent (like toluene) to azeotropically remove water.[12][14]
-
Adding a dehydrating agent: Chemical agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can be added directly to the reaction mixture to sequester water.[11][12][14]
-
Using a Lewis acid: Reagents like titanium(IV) isopropoxide (Ti(OiPr)₄) can act as both a Lewis acid catalyst and a dehydrating agent.[9][14][15]
Q4: My starting materials are sterically hindered. How can I improve imine formation?
For sterically demanding substrates, reaction rates are often slow. To overcome this, consider the following strategies:
-
Increase Reaction Time: Allow the imine formation step to proceed for a longer period (e.g., several hours or overnight) before adding the reducing agent.[16]
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or degradation.
-
Use a Lewis Acid Catalyst: Catalysts like Ti(OiPr)₄ or InCl₃ can activate the carbonyl group, making it more susceptible to attack by a hindered amine.[9][15]
-
Adopt a Two-Step Procedure: Physically separate the imine formation from the reduction. First, form the imine under optimized conditions (e.g., with a dehydrating agent at reflux), isolate it if possible, and then subject it to reduction in a separate step.[11][17]
Troubleshooting Guide
If you are experiencing low yields of your desired amine, the following guide can help diagnose and resolve issues related to incomplete imine formation.
Troubleshooting Workflow
The diagram below outlines a logical workflow to identify the root cause of poor reductive amination efficiency.
Caption: A step-by-step workflow for troubleshooting low-yield reductive amination reactions.
Detailed Troubleshooting Q&A
Q: My starting materials (aldehyde/ketone) are not being consumed. What's wrong?
A: If your starting carbonyl compound remains unreacted, the initial nucleophilic attack by the amine is failing. This points directly to a problem with imine formation.
-
Check the pH: Ensure the reaction medium is mildly acidic (pH 4-7).[11] If the solution is too acidic, your amine is likely protonated and non-nucleophilic.[9] If it's neutral or basic, the dehydration step is likely too slow. Add a catalytic amount of acetic acid.[18]
-
Remove Water: The presence of water, even from solvents that are not anhydrous, can inhibit the reaction.[6] Add a dehydrating agent like molecular sieves.[11]
-
Consider Reactivity: Your substrates may be electronically mismatched or sterically hindered. Try increasing the temperature or allowing for a much longer reaction time before analysis.[16]
Q: TLC/LC-MS analysis shows my starting material is consumed, but I see a new spot that is not my product, and very little final amine is formed.
A: This scenario strongly suggests that the imine is forming successfully but the subsequent reduction step is failing.
-
Check Reducing Agent Activity: Your reducing agent may have degraded. Use a fresh bottle or test it on a simple, reliable substrate.[19]
-
Increase Reductant Equivalents: You may be using an insufficient amount of the reducing agent. Try increasing the stoichiometry to 1.5-2.0 equivalents.
-
Protonate the Imine: The actual species that is reduced is often the protonated iminium ion, which is more electrophilic than the imine.[9] Adding a small amount of acid (like acetic acid) can catalyze the reduction.[20]
Q: My starting aldehyde/ketone is being consumed, but the main product is the corresponding alcohol, not the amine.
A: This indicates that your reducing agent is reacting with the starting carbonyl compound faster than the imine can form. This is a common issue when using strong, non-selective reducing agents.[9][18]
-
Switch to a Milder Reducing Agent: Use a reagent that selectively reduces iminium ions in the presence of carbonyls. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reactions for this reason.[9][17][21]
-
Implement a Two-Step Procedure: First, allow the imine to form completely (monitor by TLC or NMR). This may take anywhere from 30 minutes to several hours.[11][17] Only then should you add the reducing agent (even a less selective one like NaBH₄ can work well in this setup).[9][17]
Data Presentation: Reaction Parameters
The tables below summarize key quantitative parameters for optimizing reductive amination reactions.
Table 1: pH Optimization for Imine Formation and Reduction
| Stage | Process | Optimal pH Range | Rationale |
| Step 1 | Imine Formation | 4.0 - 7.0 | Balances the need for a free amine (nucleophile) and acid catalysis for dehydration.[3][10][11] |
| Step 2 | Reduction (with NaBH₃CN) | 4.0 - 5.0 | NaBH₃CN is most effective and selective at reducing the protonated iminium ion in this range.[9][21] |
| Step 2 | Reduction (with NaBH(OAc)₃) | 5.0 - 7.0 | This reagent is effective in the presence of acetic acid, which is often used as the catalyst.[17] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Selectivity (Imine vs. Carbonyl) | Key Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, potent reductant.[18][22] | Often reduces starting carbonyl, requiring a two-step process.[9][11][18] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Excellent selectivity allows for one-pot reactions.[9][10][21] | Highly toxic; generates HCN gas in acidic conditions (pH < 4).[11][18][19] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High | Mild, highly selective, and less toxic than NaBH₃CN.[17][18] Good for acid-sensitive substrates.[11][17] | More expensive, higher molecular weight.[14] |
Experimental Protocols
Protocol 1: Monitoring Imine Formation by Thin-Layer Chromatography (TLC)
This method allows for qualitative monitoring of the consumption of the starting carbonyl compound and the appearance of the imine intermediate.
Methodology:
-
Prepare the TLC Plate: Spot the starting amine, the starting carbonyl, and a co-spot of both on a silica gel TLC plate.
-
Start the Reaction: Begin the reductive amination reaction. At timed intervals (e.g., T=0, 15 min, 30 min, 60 min), take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Elute the Plate: Develop the plate using a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes). The ideal solvent system will show good separation between the starting material spots and the product.[23]
-
Visualize the Spots:
-
If the compounds are UV-active, visualize the plate under a UV lamp (254 nm).
-
If not, use a chemical stain. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain is effective for visualizing aldehydes, ketones, and imines. Alternatively, a 2N H₂SO₄ spray followed by heating can be used.[23]
-
-
Analyze the Results: Observe the disappearance of the starting carbonyl spot and the appearance of a new spot corresponding to the imine. The imine will typically have an Rf value intermediate between the polar amine and the less polar carbonyl.
Protocol 2: General One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is suitable for most standard aldehydes and ketones.
Methodology:
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).[17]
-
Acid Catalyst (Optional): For less reactive substrates, particularly ketones, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).[17]
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.
-
Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) to the mixture in portions. The reaction may be mildly exothermic.
-
Monitor Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 1-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
Protocol 3: Two-Step Reductive Amination using NaBH₄
This protocol is recommended when the starting carbonyl is sensitive to reduction or when using a less selective reducing agent like NaBH₄.
Methodology: Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in a solvent such as methanol or ethanol.[17]
-
Add a dehydrating agent (e.g., 3Å molecular sieves or anhydrous MgSO₄).
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or NMR, typically 1-4 hours).[11]
-
Filter off the dehydrating agent. The resulting solution contains the pre-formed imine.
Step B: Reduction
-
Cool the imine solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains low.[11]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Perform an aqueous workup as described in Protocol 2.
Reaction Pathway Visualization
The following diagram illustrates the key equilibrium in a reductive amination reaction, highlighting the importance of managing the imine formation step.
Caption: The reductive amination pathway, showing the reversible imine formation equilibrium.
References
- 1. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ns1.apeoc.org.br [ns1.apeoc.org.br]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. nbinno.com [nbinno.com]
- 22. gctlc.org [gctlc.org]
- 23. researchgate.net [researchgate.net]
Strategies to minimize side reactions during the synthesis of piperidine derivatives
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the minimization of side reactions during key synthetic procedures.
Table of Contents
-
FAQs on Minimizing Side Reactions
-
Troubleshooting Guides by Reaction Type
-
Hydrogenation of Pyridine Derivatives
-
Reductive Amination
-
N-Alkylation of Piperidines
-
Pictet-Spengler Reaction
-
-
Detailed Experimental Protocols
FAQs on Minimizing Side Reactions in Piperidine Synthesis
Q1: What are the most common side reactions observed during the synthesis of piperidine derivatives?
A1: Common side reactions are highly dependent on the synthetic route employed. For the hydrogenation of pyridines, incomplete reduction leading to dihydropyridine and tetrahydropyridine byproducts is common.[1] In N-alkylation reactions, the most prevalent side reaction is over-alkylation, resulting in the formation of quaternary ammonium salts.[2] During reductive amination, side reactions can arise from the reducing agent or incomplete imine formation. For Pictet-Spengler reactions, a key challenge is controlling diastereoselectivity and avoiding side reactions from harsh acidic conditions.[3]
Q2: How can I prevent the formation of N-alkylated byproducts when using alcohol as a solvent in pyridine hydrogenation?
A2: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, especially at elevated temperatures. To mitigate this, consider the following strategies:
-
Lower the Reaction Temperature: If the hydrogenation can be effectively carried out at a lower temperature, the rate of the N-alkylation side reaction will be significantly reduced.[1]
-
Use a Non-Alkylating Solvent: Solvents like ethyl acetate or ethereal solvents are less likely to act as alkylating agents.[1]
-
Nitrogen Protection: In some cases, in-situ protection of the resulting piperidine nitrogen can be an effective, albeit more synthetically intensive, strategy.[1]
Q3: My piperidine product is a yellow oil, but I expected a colorless liquid. What is the likely cause and how can I purify it?
A3: A yellow discoloration in piperidine is often due to oxidation products. For many applications, this may not be detrimental, but for high-purity requirements, purification is necessary. Distillation is a common and effective method for removing these colored impurities. To prevent future discoloration, it is advisable to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.
Q4: I am struggling to separate my desired piperidine derivative from a pyridine starting material impurity. Why is this difficult?
A4: Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. One effective method to overcome this is through selective salt formation. Piperidine reacts with carbon dioxide to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base.[4]
Troubleshooting Guides by Reaction Type
Hydrogenation of Pyridine Derivatives
Issue: Incomplete reduction of the pyridine ring, leading to dihydropyridine and tetrahydropyridine byproducts.
This is a frequent issue in the catalytic hydrogenation of pyridines. The following troubleshooting steps can help drive the reaction to completion.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[1]
-
Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical starting point for catalyst loading is 5-10 mol%.[1]
-
Change the Catalyst: Some catalysts are more active for pyridine hydrogenation. Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1][5]
-
Elevate the Temperature: Increasing the reaction temperature can improve the reaction rate, but exercise caution as it may also promote side reactions.[1]
-
Solvent Choice: Protic solvents such as acetic acid or ethanol are commonly used and can enhance the reaction rate.[1]
Quantitative Data on Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Substrate | H2 Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Piperidine Yield (%) | Citation |
| 5% Rh/C | Pyridine | 5 | 40 | TFE | >99 | 98 | [5] |
| 10% Pd/C | Pyridine | 70 | 60 | - | 99 | 99 | [3] |
| Rh/KB | Pyridine | Ambient | Ambient | MTBE | 100 | 98 | [6][7] |
| Ru/PDVB | Pyridine | 10 | 100 | Water | >99 | >99 | [1] |
TFE = 2,2,2-Trifluoroethanol, MTBE = Methyl tert-butyl ether, Ru/PDVB = Ruthenium on poly(divinylbenzene)
Experimental Workflow for Pyridine Hydrogenation
Reductive Amination
Issue: Low yield of the desired piperidine derivative due to incomplete imine formation.
The formation of the imine intermediate is a crucial equilibrium step in reductive amination.
-
Use a Dehydrating Agent: The elimination of water drives the equilibrium towards the imine. Adding a dehydrating agent like molecular sieves can significantly improve the overall yield.[8]
-
Increase Reaction Time or Temperature: If the reaction is sluggish, allowing it to stir for a longer period or gentle heating may be necessary.[1]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the reduction of the iminium ion over the starting carbonyl compound and is compatible with a wider range of solvents.[2][5]
Logical Relationship for Troubleshooting Reductive Amination
N-Alkylation of Piperidines
Issue: Formation of a quaternary ammonium salt as a major byproduct due to over-alkylation.
This is a very common side reaction, particularly with reactive alkylating agents. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation.[1]
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile, which favors mono-alkylation.[6][9]
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can be used to neutralize the acid formed during the reaction without competing in the alkylation.[2][6]
-
Protecting Groups: For substrates with multiple reactive sites, using a protecting group strategy is the most reliable way to achieve selectivity.[9]
Quantitative Data on Minimizing Over-Alkylation
| Alkylating Agent | Addition Method | Piperidine (eq.) | N-alkylpiperidine Yield (%) | Quaternary Salt Byproduct (%) | Citation |
| Methyl Iodide | Bulk Addition | 1.0 | ~60 | ~40 | [5] (qualitative) |
| Methyl Iodide | Slow Addition | 1.1 | >90 | <10 | [6][9] (qualitative) |
| Benzyl Bromide | Bulk Addition | 1.0 | 65 | 30 | [2] (example data) |
| Benzyl Bromide | Slow Addition | 1.5 | 85 | <5 | [2] (example data) |
Pictet-Spengler Reaction
Issue: Low or no yield of the desired tetracyclic piperidine-containing product.
The Pictet-Spengler reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.
-
Insufficiently Acidic Catalyst: If the catalyst is not acidic enough, the iminium ion will not form in sufficient concentration. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids are often effective.[10]
-
Decomposition of Starting Materials: Tryptophan derivatives, common starting materials, can be sensitive to harsh acidic conditions and high temperatures. Start with milder conditions and gradually increase the temperature if necessary.[10]
-
Purity of Reagents: Ensure that the aldehyde and solvent are pure and anhydrous, as water can hydrolyze the iminium ion intermediate.[10]
Issue: Low diastereoselectivity in the formation of the new stereocenter.
The facial selectivity of the nucleophilic attack on the iminium ion determines the stereochemistry of the product.
-
Catalyst Choice: The choice of a chiral acid catalyst can induce stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and therefore the diastereomeric ratio of the product. Experimenting with different solvents is recommended.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
Signaling Pathway for Pictet-Spengler Reaction
Detailed Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation of Piperidine with Slow Addition
This protocol is designed to minimize the formation of quaternary ammonium salts by maintaining an excess of piperidine throughout the reaction.[6][9]
Materials:
-
Piperidine (1.1 equivalents)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide to the piperidine solution dropwise over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.
-
The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.
Protocol 2: Reductive Amination Using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the N-alkylation of a piperidine derivative with a carbonyl compound.[2][5]
Materials:
-
Piperidine derivative (1.0 equivalent)
-
Aldehyde or ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents).
-
Dissolve the starting materials in anhydrous DCE or THF.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for the Pictet-Spengler Reaction
This protocol provides a general guideline for the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde.[3][10]
Materials:
-
β-arylethylamine (e.g., tryptamine) (1.0 equivalent)
-
Aldehyde (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA)) (1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the β-arylethylamine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Slowly add the acid catalyst (e.g., TFA, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purification of amine products from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of amine products from reaction mixtures.
Frequently Asked questions (FAQs)
Q1: My amine is sticking to the silica gel column during chromatography, leading to poor recovery. What should I do?
A1: This is a common issue due to the basic nature of amines interacting with the acidic silica gel.[1][2] To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of a volatile base like triethylamine (typically 0.1-2%) or ammonium hydroxide in the mobile phase can help to reduce the interaction between the amine and the silica gel, improving elution.[1]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[2] Amine-functionalized columns are particularly effective at minimizing strong interactions.[2]
-
Neutralize the silica gel: Before loading your sample, you can wash the silica gel column with a solution of triethylamine in your starting eluent to neutralize the acidic sites.[1]
Q2: I am observing "oiling out" instead of crystallization of my amine product. How can I resolve this?
A2: "Oiling out" occurs when the amine separates from the supersaturated solution as a liquid instead of a solid.[3] Here are several strategies to promote crystallization:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling often encourages oil formation.[3]
-
Decrease supersaturation: The solution might be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[3][4]
-
Use a seed crystal: Introducing a small crystal of the pure amine can induce crystallization.[3]
-
Change the solvent system: Experiment with different solvents or a mixture of a good solvent and a poor solvent (anti-solvent).[3]
-
Convert to a salt: Amines can often be crystallized more easily as their salt forms (e.g., hydrochloride or tartrate).[3][5] You can add an acid to the amine solution to form the salt, which can then be crystallized.[3]
Q3: How can I remove acidic or basic impurities from my amine product?
A3: Liquid-liquid extraction is a highly effective method for this separation.
-
To remove acidic impurities: Dissolve the crude product in an organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic impurities will be deprotonated and move into the aqueous layer, while the neutral amine remains in the organic layer.
-
To remove basic impurities (non-amine): Wash the organic solution of your amine with an aqueous acidic solution (e.g., dilute HCl). Your amine will form a salt and move to the aqueous layer.[6][7] The basic impurities will remain in the organic layer. You can then recover your amine by basifying the aqueous layer and extracting it back into an organic solvent.[6][7]
Q4: My amine product is degrading during distillation. What are the likely causes and solutions?
A4: Amines can be susceptible to thermal degradation at high temperatures.[8]
-
Cause: High boiling points of some amines require high distillation temperatures, which can lead to decomposition.[8]
-
Solution: Use vacuum distillation to lower the boiling point of your amine, allowing for distillation at a lower, less destructive temperature.[8] This is particularly useful for high molecular weight amines.[8]
Q5: What are scavenger resins and how can they be used to purify amines?
A5: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.[9]
-
For removing excess electrophiles: Use a nucleophilic scavenger resin (e.g., an amine-functionalized resin) to react with and remove unreacted electrophilic starting materials.
-
For removing excess primary amines: Certain electrophilic scavenger resins, such as those with benzaldehyde functionality, can selectively react with and remove primary amines from a mixture containing secondary or tertiary amines.[10]
-
For removing acidic impurities: Basic scavenger resins, like those with carbonate or amine functionalities, can be used to neutralize and remove acidic byproducts.[11] The key advantage is the ease of separation; the resin-bound impurities are simply filtered off.[9]
Troubleshooting Guides
Issue 1: Poor Separation in Amine Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product streaking/tailing on TLC and column | Amine interacting strongly with acidic silica gel. | Add 0.1-2% triethylamine or ammonium hydroxide to the eluent.[1] Consider using neutral or basic alumina, or an amine-functionalized column.[2] |
| Product does not elute from the column | The eluent is not polar enough; strong adsorption to silica. | Gradually increase the polarity of the mobile phase. If that fails, switch to a more polar solvent system containing a basic additive. |
| Co-elution of impurities | Impurities have similar polarity to the product. | Try a different solvent system to alter selectivity. If using normal phase, consider reversed-phase chromatography. |
| Retention time shifts between runs | Inconsistent mobile phase composition or column degradation.[12] | Ensure precise mobile phase preparation. For amine columns, be mindful of hydrolysis and avoid pH extremes.[13] |
Issue 2: Problems with Amine Crystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" | Solution is too concentrated; cooling is too rapid; high impurity level.[3][14] | Add more solvent, cool slowly, use a seed crystal, or try a different solvent.[3][14] Consider converting the amine to a salt for better crystallization.[3] |
| No crystals form | Solution is too dilute; supersaturation not achieved.[4] | Boil off some of the solvent to concentrate the solution.[4][14] Scratch the inside of the flask with a glass rod to induce nucleation.[14] |
| Poor recovery of crystals | Too much solvent was used; product is significantly soluble in the cold solvent.[14] | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is cooled sufficiently. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of an Amine
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl aqueous solution. The amine product will be protonated and move into the aqueous layer.[7]
-
Separation: Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) until the solution is basic (confirm with pH paper).[6][7] The amine will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.[15]
Protocol 2: Purification of a Primary Amine using a Scavenger Resin
-
Reaction Quenching: After the reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Scavenger Resin Addition: Add an isocyanate or sulfonyl chloride functionalized scavenger resin to the solution to react with and sequester the excess primary amine.[11]
-
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and amine.
-
Filtration: Filter the mixture to remove the resin, which now has the unwanted amine bound to it.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of amine products.
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: The logical flow of an acid-base extraction for amine purification.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 11. suprasciences.com [suprasciences.com]
- 12. Amine column degradation - Chromatography Forum [chromforum.org]
- 13. welch-us.com [welch-us.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Addressing challenges in the reductive amination of sterically hindered ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
Reductive amination is a chemical reaction that converts a carbonyl group (in this case, a sterically hindered ketone) into an amine through an intermediate imine or iminium ion. The process involves the reaction of the ketone with an amine to form the imine, which is then reduced to the final amine product. This method is widely used for the formation of carbon-nitrogen bonds.[1][2][3]
Q2: Why is the reductive amination of sterically hindered ketones so challenging?
The primary challenge lies in the steric hindrance around the carbonyl group. Bulky substituents on the ketone impede the nucleophilic attack by the amine, which is necessary for the initial formation of the hemiaminal and subsequent imine intermediate. This can lead to slow reaction rates and low conversion.[4][5] Furthermore, forcing the reaction with harsh conditions can lead to side reactions, such as the reduction of the ketone to an alcohol.[6]
Q3: What are the most common reducing agents for this reaction?
Several reducing agents are commonly employed, with the choice depending on the specific substrates and desired reaction conditions. These include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, often the first choice for sterically hindered ketones due to its effectiveness and reduced toxicity compared to other borohydrides.[3][7][8][9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is selective for the iminium ion over the ketone. However, it is highly toxic and can generate cyanide gas, requiring careful handling.[6][8][11][12]
-
Sodium Borohydride (NaBH₄): A more potent reducing agent that can also reduce the starting ketone.[6][8] Its use often requires a two-step procedure where the imine is formed before the addition of the reductant.[8]
-
Catalytic Hydrogenation: This method uses a metal catalyst (e.g., palladium, nickel, iridium) and hydrogen gas as the reducing agent. It is considered a green chemistry approach with water as the only byproduct.[1][13]
Q4: What are the Leuckart-Wallach and Eschweiler-Clarke reactions?
These are classical named reactions for reductive amination:
-
Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source (in the case of ammonia). It typically requires high temperatures (often above 150°C) and may result in N-formylated byproducts.[14][15][16][17]
-
Eschweiler-Clarke Reaction: This is a specific method for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. It is particularly useful for synthesizing tertiary methylamines and avoids the formation of quaternary ammonium salts.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine. For very sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[18] |
| Decomposition of Reducing Agent | Some reducing agents, like Sodium Triacetoxyborohydride (STAB), are water-sensitive. Ensure you are using anhydrous solvents.[3] |
| Steric Hindrance | For highly hindered systems, consider using a less bulky amine if possible, or switch to a more reactive catalytic system (e.g., an iridium-based catalyst) that can operate under milder conditions.[19][20][21][22][23] Increasing the reaction temperature may also improve conversion, but monitor for side reactions. |
| Poorly Nucleophilic Amine | For weakly basic amines, such as anilines with electron-withdrawing groups, the reaction can be very slow. Using NaBH(OAc)₃ is often advantageous in these cases.[24] |
| Incorrect Stoichiometry | In some cases, using an excess of the amine or the ketone can drive the reaction forward.[25] |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Reduction of Ketone to Alcohol | This is common when using strong reducing agents like NaBH₄. Switch to a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the ketone.[6][10] |
| Over-alkylation of Primary Amines | To avoid the formation of tertiary amines from primary amines, a stepwise procedure can be employed. First, form and isolate the imine, and then reduce it in a separate step.[26] |
| N-formylated Byproducts | This is a known issue with the Leuckart-Wallach reaction.[14] Consider using an alternative method if this is a significant problem. |
Comparative Data of Reducing Agents
The following table summarizes the performance of different reducing agents in the reductive amination of various ketones.
| Ketone | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | Dichloroethane | RT | 2 | 96 | [26] |
| 2-Heptanone | Aniline | NaBH(OAc)₃ | Dichloroethane | RT | 2.5 | 88 | [26] |
| Acetophenone | N-methylaniline | HSiCl₃/TMEDA | Dichloromethane | RT | 36 | 93 | [5] |
| 4-tert-Butylcyclohexanone | Aniline | NaBH(OAc)₃ | Dichloroethane | RT | 2 | 95 | [26] |
| Benzaldehyde | Ethylamine | NaBH₃CN | Methanol | - | - | 91 | [11][27] |
| 5-α-androstane-3,17-dione | Ammonium Acetate | NaBH₃CN | - | - | - | 100 | [11][27] |
Experimental Protocols
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[1]
-
For less reactive ketones, a catalytic amount of acetic acid (1-2 eq.) can be added.[4]
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the residue by column chromatography on silica gel to yield the desired amine.[1]
General Procedure for Reductive Amination using Sodium Cyanoborohydride
Caution: Sodium cyanoborohydride is highly toxic, and the reaction can liberate hydrogen cyanide gas, a potent poison. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
Dissolve the ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent, typically methanol.[8]
-
Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.[8]
-
Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.[1]
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or GC-MS.[1]
-
Carefully add an aqueous solution of sodium hydroxide to raise the pH to >10 to decompose any remaining borohydride.[1]
-
Remove the solvent under reduced pressure.[1]
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]
-
Separate the organic layer, and extract the aqueous layer with the same solvent.[1]
-
Combine the organic extracts, dry over a drying agent, and concentrate to give the crude product, which can be purified by chromatography or distillation.[1]
Visual Guides
Caption: A troubleshooting workflow for addressing low conversion in the reductive amination of sterically hindered ketones.
Caption: A decision tree for selecting an appropriate reducing agent for the reductive amination of sterically hindered ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 17. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. DSpace [repository.kaust.edu.sa]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemistry.mdma.ch [chemistry.mdma.ch]
- 25. reddit.com [reddit.com]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Stability of 2-(4-Benzylpiperidin-1-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(4-Benzylpiperidin-1-yl)ethanamine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2] For extended storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be oxidation, hydrolysis, and photolysis.
-
Oxidation: The tertiary amine in the piperidine ring and the secondary amine in the ethanamine chain are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[4] The benzylic position is also prone to oxidation.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, can potentially lead to hydrolysis of the amine functionalities.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, a common pathway for benzylamines.[5]
Q3: Are there any recommended stabilizers for this compound?
A3: Yes, for protection against photo-oxidation, the use of Hindered Amine Light Stabilizers (HALS) is recommended. HALS function by trapping free radicals, thereby inhibiting the degradation process through a cyclic mechanism.[6] The optimal HALS and its concentration would need to be determined empirically for your specific application. Additionally, general-purpose antioxidants may offer protection against oxidative degradation.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected through both visual inspection and analytical techniques. Visually, a color change (e.g., to yellow or brown) or the formation of precipitates may indicate degradation.[1] For a quantitative assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are recommended to separate and identify the parent compound and any degradation products.[5][7]
Troubleshooting Guides
Issue 1: Sample Discoloration (Yellowing/Browning) Observed During Storage
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Oxidation | Confirm degradation using a stability-indicating HPLC method. | Store the compound under an inert atmosphere (argon or nitrogen). Consider adding a suitable antioxidant at an empirically determined concentration. |
| Photodegradation | Analyze the sample for known photolytic degradation products of benzylamines. | Store the compound in an amber or opaque container to protect it from light. |
| Reaction with Container | Transfer a small aliquot to a different, inert container material (e.g., amber glass vial with a PTFE-lined cap) and monitor for further discoloration. | Ensure the use of high-quality, inert storage containers. |
Issue 2: Inconsistent Experimental Results or Loss of Potency
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation Due to Improper Storage | Re-analyze the purity of the stored sample using a validated analytical method. | Strictly adhere to recommended storage conditions (cool, dry, dark, inert atmosphere). |
| Hydrolysis from Environmental Moisture | Check for the presence of hydrolysis products using LC-MS. | Ensure the storage container is tightly sealed. Use a desiccator for storage if in a high-humidity environment. |
| Contamination | Analyze the sample for impurities that may have been introduced during handling. | Use clean, dedicated spatulas and glassware. Handle the compound in a clean and dry environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound. The extent of degradation should ideally be in the range of 5-20%.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at 60°C for up to 7 days.[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at 60°C for up to 7 days.[4]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for up to 7 days.
-
Thermal Degradation: Heat the solid compound or the solution at 70°C in a calibrated oven for up to 7 days.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate or ammonium acetate buffer (pH 3-7). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). |
| Column Temperature | 25-30 °C |
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[8]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 1-7 days | Potential cleavage of ether or amide bonds if present in impurities. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 1-7 days | Potential hydrolysis of any ester-containing impurities. |
| Oxidation | 3% H₂O₂ at RT | 1-7 days | N-oxides, hydroxylated derivatives, benzaldehyde. |
| Thermal | 70°C | 1-7 days | General decomposition products. |
| Photolytic | ICH Q1B conditions | - | Products of benzyl group oxidation or cleavage. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and corresponding stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. mdpi.com [mdpi.com]
Resolving issues with incomplete reduction in reductive amination
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning reductive amination procedures. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide: Resolving Incomplete Reduction
Q1: I'm observing a significant amount of unreacted starting material (aldehyde/ketone or amine) and/or the imine/enamine intermediate. What are the potential causes and solutions?
A1: Incomplete conversion in reductive amination can stem from several factors related to imine/iminium ion formation and the reduction step.
Potential Cause 1: Inefficient Imine/Iminium Ion Formation
The formation of the imine or iminium ion is a critical equilibrium-dependent step.[1] If this equilibrium is not driven towards the imine/iminium ion, the subsequent reduction will be inefficient.
-
Suggested Solutions:
-
pH Adjustment: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 7.[2] At lower pH, the amine starting material can be protonated, rendering it non-nucleophilic.[2] At higher pH, the formation of the iminium ion is not efficiently catalyzed. Acetic acid is often used as a catalyst, particularly for reactions involving ketones.[3]
-
Dehydrating Agents: Since water is a byproduct of imine formation, its removal can drive the equilibrium forward.[4] Consider adding a dehydrating agent like molecular sieves or using azeotropic distillation.[4]
-
Reaction Time and Temperature: Some reactions, especially with less reactive substrates, may require longer reaction times or gentle heating to ensure complete imine formation before the addition of the reducing agent.[2][5]
-
Potential Cause 2: Ineffective Reduction Step
Even with successful imine/iminium ion formation, the reduction step can be incomplete.
-
Suggested Solutions:
-
Choice and Quality of Reducing Agent: Ensure the reducing agent is active and appropriate for your substrate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for a wide range of substrates, including acid-sensitive ones.[3][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[2] Sodium borohydride (NaBH₄) is a stronger reducing agent and may require the imine to be pre-formed to avoid reduction of the starting carbonyl.[2][7] Always use a fresh, high-quality reducing agent.
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent can lead to incomplete reduction. It is common to use a slight excess (e.g., 1.5-2 equivalents) of the reducing agent.[6]
-
Solvent Choice: The choice of solvent can impact the reaction. 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used for reactions with NaBH(OAc)₃.[3] Methanol is often used with NaBH₄.[8] Note that NaBH(OAc)₃ is sensitive to water and not very compatible with methanol.[9]
-
Q2: My reaction is producing a significant amount of the alcohol byproduct from the reduction of the starting aldehyde or ketone. How can I prevent this?
A2: The formation of an alcohol byproduct indicates that the reducing agent is reacting with the starting carbonyl compound instead of the desired imine/iminium intermediate.[10]
-
Suggested Solutions:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent to avoid this side reaction due to its steric bulk and reduced reactivity, which allows it to preferentially reduce the protonated imine.[10] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine at a controlled pH (typically 6-7).[10] At lower pH values (3-4), it can also reduce carbonyls.[10]
-
Two-Step (Indirect) Procedure: For less selective reducing agents like sodium borohydride (NaBH₄), it is best to perform the reaction in two steps.[2] First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR.[2] Then, add the reducing agent to the reaction mixture.[2]
-
pH Control: Maintaining a slightly acidic pH (around 5-7) is crucial. This pH is low enough to catalyze imine formation but not so low that it significantly accelerates carbonyl reduction.[10]
-
Q3: I am observing the formation of an over-alkylated product (e.g., a tertiary amine from a primary amine). How can I minimize this?
A3: Over-alkylation occurs when the newly formed secondary amine product reacts with another equivalent of the aldehyde to form a tertiary amine.[10]
-
Suggested Solutions:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the aldehyde can increase the probability that the aldehyde will react with the primary amine instead of the secondary amine product.[10]
-
Stepwise (Indirect) Procedure: Forming and isolating the imine before the reduction step can prevent the secondary amine product from reacting with any remaining aldehyde.[3][11]
-
Non-Acidic Conditions: The formation of the tertiary amine can often be suppressed by running the reductive amination under neutral or non-acidic conditions.[10]
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Raney Nickel can be a good alternative that often avoids the production of tertiary amines in the absence of acid.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
A1: Reductive amination is a two-step process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[2] The first step involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then eliminates water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2] In the second step, a reducing agent selectively reduces the imine or iminium ion to the final amine product.[2]
Q2: How do I choose the right reducing agent for my reductive amination?
A2: The choice of reducing agent is critical and depends on the reactivity of your substrates and the desired reaction conditions.
| Reducing Agent | Selectivity & Reactivity | Optimal pH | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminium ions over carbonyls.[3] | Generally used with a catalytic amount of acetic acid.[8] | Often the reagent of choice due to high yields and fewer side products.[3] Moisture sensitive.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the iminium ion over the carbonyl starting material. | Slightly acidic (around 4-5).[2] | Highly toxic and can generate cyanide gas, requiring careful handling.[2] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent; can reduce both the imine and the starting carbonyl.[2] | Often used in a two-step process after imine formation is complete.[2] | Less selective; can lead to alcohol byproduct formation in a one-pot reaction. |
| Catalytic Hydrogenation (H₂/Catalyst) | Effective method, often with high selectivity.[8] | Neutral or slightly acidic. | Can be a greener alternative, but the catalyst (e.g., Pd, Ni) may not be compatible with all functional groups.[4][12] |
Q3: What is the difference between a direct (one-pot) and an indirect (two-step) reductive amination?
A3: In a direct reductive amination , the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.[1] This is a more streamlined approach but requires a reducing agent that is selective for the imine/iminium ion in the presence of the starting carbonyl.[1]
In an indirect reductive amination , the imine is formed first and sometimes isolated before the reducing agent is added.[3] This method provides better control, especially when using less selective reducing agents or when over-alkylation is a concern.[3]
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.0 mmol).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This protocol is useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[2]
-
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).[2]
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR.[2] For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[2]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[2]
-
-
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol (10 mL).[2]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[2]
-
Quench the reaction by the slow addition of water.[2]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[2]
-
Visualizations
Caption: Comparison of direct and indirect reductive amination workflows.
Caption: Troubleshooting decision tree for incomplete reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. figshare.com [figshare.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
Optimizing solvent and base selection for N-alkylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of N-alkylation reactions.
Troubleshooting Guide
Question: My N-alkylation reaction shows low to no yield. What are the common causes and how can I improve it?
Answer:
Low or no yield in N-alkylation reactions is a frequent issue that can stem from several factors, ranging from reagent selection to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be poor nucleophiles, leading to slow or no reaction.[1]
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity.
-
Inappropriate Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. For SN2 reactions, which are common in N-alkylations, polar aprotic solvents are generally preferred.[4][5][6]
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile can significantly increase the rate of SN2 reactions compared to polar protic solvents like water or alcohols.[4][7] This is because protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[7][8]
-
-
Inadequate Base Strength or Solubility: The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but its solubility in the reaction solvent is also critical.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[9][10] Cs₂CO₃ is often more effective due to its better solubility in organic solvents.[2][9] For very weak amines, a stronger base like NaH in an anhydrous aprotic solvent like THF or DMF may be required.[2]
-
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[1][10]
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. Be cautious of potential side reactions or decomposition at excessively high temperatures.[1]
-
Question: My reaction is producing a significant amount of over-alkylated products (di- or tri-alkylation). How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting amine, making it compete for the alkylating agent.[1][11]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Using a large excess of the amine relative to the alkylating agent can statistically favor mono-alkylation.[1][12] Conversely, an excess of the alkylating agent will drive the reaction towards poly-alkylation.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly or dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the chance of the product reacting further.[2][10]
-
Use of a Protecting Group: For substrates with multiple reactive nitrogen atoms, such as piperazine, using a mono-protected starting material (e.g., N-Boc-piperazine) is a reliable method to ensure mono-alkylation.[10]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the rate of the second alkylation step.[1]
-
Alternative Methods: Reductive amination is an excellent alternative to direct alkylation that often provides better control over mono-alkylation and avoids the formation of quaternary ammonium salts.[1][10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my N-alkylation reaction?
A1: The choice of solvent is critical and depends on the reaction mechanism, which for most N-alkylations is SN2. Polar aprotic solvents are generally the best choice for SN2 reactions because they can dissolve the nucleophile without strongly solvating and deactivating it.[4][5][6] Protic solvents, on the other hand, can hinder the nucleophile through hydrogen bonding.[7][8]
Q2: What is the role of the base in an N-alkylation reaction?
A2: The primary role of the base is to neutralize the acidic byproduct (e.g., HBr or HCl) formed during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic. In some cases, a strong base is used to deprotonate the amine initially, significantly increasing its nucleophilicity.
Q3: When should I use a strong base like sodium hydride (NaH) versus a weaker base like potassium carbonate (K₂CO₃)?
A3: The choice of base depends on the pKa of the amine. For most aliphatic and simple aromatic amines, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient.[9][10] For weakly nucleophilic amines, such as those with strong electron-withdrawing groups or certain heterocycles like imidazole, a stronger base like NaH may be necessary to achieve complete deprotonation and initiate the reaction.[2][3]
Q4: My starting materials are not fully soluble in the chosen solvent. What should I do?
A4: Poor solubility of reagents can lead to incomplete or stalled reactions.[10] You can try switching to a more polar aprotic solvent like DMF or DMSO, which have excellent solvating properties.[2][10] Gentle heating can also improve solubility, but ensure the temperature is not detrimental to your reactants or products.
Q5: Are there greener alternatives to common N-alkylation solvents like DMF and NMP?
A5: Yes, there is a push towards using greener solvents. Depending on the required reaction temperature, higher boiling alcohols like butanol or lower boiling polar aprotics like acetonitrile (used under pressure) can be alternatives.[13] For some applications, even water can be used as a solvent, which is advantageous from an environmental and economic perspective.[14]
Data Presentation
Table 1: Properties of Common Solvents for N-Alkylation
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvent for a wide range of reactants.[2][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Highly polar, good for dissolving salts.[2] Caution at high temperatures.[13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Common choice, lower boiling point.[2][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than DMF or DMSO. |
| Acetone | Polar Aprotic | 20.7 | 56 | Can be effective and is easy to remove.[9] |
| Ethanol | Polar Protic | 24.6 | 78 | Can slow SN2 reactions but may be used in specific cases.[9] |
| Water | Polar Protic | 80.1 | 100 | Generally disfavored for SN2, but has green advantages.[14] |
Table 2: pKa Values of Common Bases and Their Conjugate Acids
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid (in water) | Typical Use |
| Sodium Hydride | NaH | H₂ | ~35 | Strong, non-nucleophilic base for deprotonating weak N-H bonds.[15] |
| Potassium tert-butoxide | K OtBu | t-Butanol | ~17 | Strong, non-nucleophilic base. |
| Sodium Hydroxide | NaOH | H₂O | 15.7 | Strong base, can introduce water. |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | 10.33 | Common, mild inorganic base.[16] |
| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | 10.33 | More soluble and often more effective than K₂CO₃.[2][9] |
| Triethylamine | Et₃N | Et₃NH⁺ | 10.75 | Organic base, acts as an acid scavenger. |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | i-Pr₂NEtH⁺ | ~11 | Sterically hindered, non-nucleophilic organic base. |
Note: pKa values can vary depending on the solvent and temperature.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol describes a general method for the mono-N-alkylation of a primary amine using an alkyl halide with potassium carbonate as the base in acetonitrile.
Materials:
-
Primary Amine (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Caption: Decision logic for solvent and base selection in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. ochemtutor.com [ochemtutor.com]
Validation & Comparative
Comparative Guide to HPLC Purity Validation of 2-(4-Benzylpiperidin-1-yl)ethanamine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity validation of 2-(4-Benzylpiperidin-1-yl)ethanamine against alternative analytical techniques. The comparison is supported by representative experimental data and detailed methodologies to aid in analytical method development and selection.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity Determination
HPLC with Ultraviolet (UV) detection stands as a widely adopted and cost-effective technique for the purity assessment of pharmaceutical compounds.[1] For this compound, a reversed-phase HPLC method is proposed, leveraging a C18 stationary phase to separate the main compound from potential impurities.
Proposed HPLC Method Protocol
A robust HPLC method for the purity validation of this compound can be established based on methods developed for similar piperidine-containing compounds.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system equipped with a UV detector. |
| Column | Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm particle size.[2] |
| Mobile Phase | A gradient mixture of Mobile Phase A and Mobile Phase B. |
| Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 3.2 with Triethylamine.[2] | |
| Mobile Phase B: Acetonitrile.[2] | |
| Gradient Program | T/%B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30.[2] |
| Flow Rate | 1.0 mL/min.[3][4][5] |
| Column Temperature | 30°C.[3][4][5] |
| Detection Wavelength | 220 nm.[2] |
| Injection Volume | 10 µL. |
Sample Preparation:
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Representative Data)
The following table summarizes the expected validation parameters for the proposed HPLC method, based on data from validated methods for analogous compounds.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999.[3][4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[3][4] |
| Precision (%RSD) | ≤ 2.0%. |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL.[1][3][4] |
| Limit of Quantification (LOQ) | 0.04 - 0.44 µg/mL.[1][3][4] |
Alternative Analytical Techniques
While HPLC is a primary method for purity analysis, other techniques can be employed for orthogonal testing or specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to increase its volatility and improve peak shape.
Illustrative GC-MS Protocol:
| Parameter | Recommended Condition |
| GC System | A standard GC coupled with a Mass Selective Detector. |
| Column | A non-polar capillary column (e.g., DB-5ms).[6] |
| Carrier Gas | Helium.[6] |
| Injection Mode | Split injection.[6] |
| Temperature Program | Initial temperature of 100°C, ramped to 280°C.[6] |
| MS Detection | Electron Ionization (EI) with full scan mode.[6] |
Performance Comparison: HPLC vs. GC-MS
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired sensitivity.
| Feature | HPLC-UV | GC-MS |
| Applicability | Broad applicability to non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds; may require derivatization. |
| Selectivity | Good selectivity based on chromatographic separation and UV detection. | Excellent selectivity and structural elucidation capabilities due to mass analysis. |
| Sensitivity | Generally good, with LODs in the µg/mL to ng/mL range. | Can achieve very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Quantification | Highly accurate and precise for quantitative analysis. | Can be quantitative, but may require internal standards for best accuracy. |
| Impurity Identification | Limited to comparison with reference standards. | Provides structural information for unknown impurity identification. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the proposed HPLC method and a comparative GC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Chiral Purity Unveiled: A Comparative Analysis of Chiral HPLC and NMR for Benzylpiperidine Derivatives
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like benzylpiperidine derivatives is a critical step in guaranteeing product safety and efficacy. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data and detailed methodologies, this document aims to assist in the selection of the most suitable method for your analytical needs.
The therapeutic activity of many pharmaceuticals is often attributed to a single enantiomer, while the other may be inactive or even elicit adverse effects. Therefore, the accurate quantification of enantiomeric purity is a non-negotiable aspect of drug development and quality control. Benzylpiperidine derivatives, a common scaffold in many biologically active compounds, present a frequent challenge for chiral analysis. This guide delves into the principles, protocols, and performance of chiral HPLC and NMR spectroscopy for the purity determination of these important molecules.
Principles of Enantiomeric Purity Determination
In an achiral environment, enantiomers exhibit identical physical and chemical properties, making their differentiation and quantification challenging. Both chiral HPLC and NMR spectroscopy overcome this by creating a chiral environment that induces a measurable difference between the enantiomers.
Chiral HPLC achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed within an HPLC column.[1][2] As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee).[2]
NMR Spectroscopy , on the other hand, typically employs a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to create diastereomeric species in the NMR tube.[3] CDAs covalently react with the enantiomers to form stable diastereomers, while CSAs form transient diastereomeric complexes. These diastereomers have distinct chemical environments, leading to separate and quantifiable signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The integration of these distinct signals allows for the determination of the relative amounts of each enantiomer.[2][3]
Comparative Performance Analysis
The choice between chiral HPLC and NMR for enantiomeric purity determination depends on several factors, including the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the analyte.
| Feature | Chiral HPLC | NMR Spectroscopy |
| Primary Application | Enantiomeric Purity & Separation | Structural Confirmation & Enantiomeric Purity |
| Principle | Physical separation on a chiral stationary phase[1] | Formation of diastereomers with a chiral auxiliary[3] |
| Sensitivity | High (µg/mL to ng/mL)[1] | Moderate (mg/mL) |
| Limit of Detection (LOD) | Typically low (e.g., 0.05% of the minor enantiomer) | Generally higher (e.g., ~1-2% of the minor enantiomer)[4] |
| Limit of Quantification (LOQ) | Typically low (e.g., 0.15% of the minor enantiomer) | Generally higher (e.g., ~2-5% of the minor enantiomer)[4] |
| Precision (RSD%) | Excellent (< 2%)[5] | Good (< 5%) |
| Accuracy | High | High |
| Analysis Time | Moderate (10-30 min per sample)[1] | Fast (5-15 min per sample) |
| Sample Throughput | Moderate | High |
| Solvent Consumption | High[1] | Low |
| Sample Derivatization | Not usually required[1] | Often required (with CDA) or addition of CSA[3] |
| Strengths | Robust, well-established, high sensitivity, direct separation.[1] | Fast, non-destructive, provides structural information, suitable for reaction monitoring.[6] |
| Limitations | Higher solvent cost, potential for method development complexity.[1] | Lower sensitivity, potential for signal overlap, may require chiral auxiliaries.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate purity determination. Below are representative methodologies for the analysis of benzylpiperidine derivatives using both chiral HPLC and NMR spectroscopy.
Chiral HPLC Method for 2-Benzylpiperidine
Objective: To separate and quantify the enantiomers of 2-benzylpiperidine.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP.[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with a small amount of an amine additive like diethylamine (e.g., 0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Dissolve the 2-benzylpiperidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
NMR Method for Chiral Primary Amines (Applicable to Benzylpiperidine Derivatives)
Objective: To determine the enantiomeric purity of a chiral primary amine using a chiral derivatizing agent.[8]
Materials:
-
Chiral primary amine (e.g., a benzylpiperidine derivative)
-
2-formylphenylboronic acid
-
Enantiopure 1,1'-bi-2-naphthol (BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
Procedure:
-
In an NMR tube, combine the chiral primary amine (approx. 0.05 mmol), 2-formylphenylboronic acid (1.1 equivalents), and enantiopure (S)-BINOL (1.1 equivalents).[8]
-
Add approximately 0.6 mL of CDCl₃ to dissolve the solids.
-
Cap the NMR tube and shake gently to ensure complete mixing. The formation of the diastereomeric iminoboronate esters is typically rapid.[8]
NMR Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Temperature: 25°C.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.
Data Analysis:
-
Identify the well-resolved signals corresponding to the diastereomeric iminoboronate esters. Protons close to the chiral center, such as the imine proton or protons on the benzyl group, often show the largest chemical shift differences (Δδ).
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric ratio and enantiomeric excess from the integration values.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
Conclusion: Choosing the Right Tool for the Job
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric purity of benzylpiperidine derivatives. The choice between the two often depends on the specific requirements of the analysis.
Chiral HPLC is the gold standard when high sensitivity and baseline resolution are paramount, making it ideal for the detection and quantification of trace enantiomeric impurities.[1] It is a robust and well-established technique, often preferred for quality control and regulatory submissions.
NMR spectroscopy , particularly with the use of chiral solvating agents, offers a significant advantage in terms of speed and sample throughput. This makes it an excellent tool for high-throughput screening, reaction monitoring, and rapid analysis of a large number of samples. Its non-destructive nature allows for the recovery of the sample after analysis.[6]
For a comprehensive and orthogonal approach to purity determination, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. Ultimately, the selection of the most appropriate technique will be guided by the specific analytical challenge at hand, available instrumentation, and the desired level of data granularity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. koreascience.kr [koreascience.kr]
- 5. dujps.com [dujps.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Comparative Guide to Structure-Activity Relationships of 2-(4-Benzylpiperidin-1-yl)ethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-benzylpiperidin-1-yl)ethanamine analogs, focusing on their structure-activity relationships (SAR) as modulators of key biological targets implicated in a range of pathologies. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Core Scaffold and Rationale
The this compound scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry. Its structural features, including a basic nitrogen atom within the piperidine ring and a benzyl moiety, allow for interactions with various biological targets. SAR studies have primarily focused on modifications at the ethanamine side chain, the benzyl ring, and the piperidine nitrogen, leading to the discovery of potent and selective ligands for sigma receptors, histamine receptors, and acetylcholinesterase.
General Chemical Structure and Points of Modification
The following diagram illustrates the core this compound scaffold and highlights the key positions (R1, R2, and R3) that have been systematically modified in various SAR studies.
Caption: General scaffold of this compound analogs and key modification points.
Target-Specific Structure-Activity Relationships and Comparative Data
Sigma Receptor (σR) Modulators
The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in various central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. Several this compound analogs have been identified as potent and selective sigma receptor ligands.
Table 1: Comparative Activity of this compound Analogs at Sigma Receptors
| Compound | R1 (Benzyl Ring Substitution) | R2 (Ethanamine Side Chain Modification) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| HKC-126 | Unsubstituted | (S)-N-propyl-N-phenylpropionamide | 19.4 | - | - |
| SI-1/28 | 4-hydroxymethyl (on benzylpiperazine) | 5-phenylpentan-1-one | 6.1 | 2583 | ~400 |
| BD1063 | Unsubstituted (on 1-[2-ethyl]-4-methylpiperazine) | - | 9 | ~450 | ~50 |
| Compound 15 | 4-methoxy (on benzylpiperazine) | 3-cyclohexylpropan-1-one | 1.6 | 1417.6 | 886 |
| Compound 5 | Unsubstituted | 2-{[6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile]amino}ethyl | 1.45 | 420.5 | 290 |
Data extracted from multiple sources, including in vitro radioligand binding assays.[1][2][3]
Key SAR Insights for Sigma Receptor Affinity:
-
Ethanamine Side Chain: Elongation and functionalization of the ethylamine linker are crucial for high σ1R affinity. For instance, increasing the linker length from an amino group to a butylamino group generally enhances affinity.[3]
-
Benzyl Moiety: Substitutions on the benzyl ring, such as a 4-methoxy group, can significantly improve σ1R affinity and selectivity.
-
Piperidine/Piperazine Core: The nature of the heterocyclic core (piperidine vs. piperazine) and its substituents also plays a role in modulating affinity and selectivity for σ1R and σ2R.
Acetylcholinesterase (AChE) Inhibitors
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.
Table 2: Comparative Activity of this compound Analogs as AChE Inhibitors
| Compound | R1 (Benzyl Ring Substitution) | R2 (Ethanamine Side Chain Modification) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| Compound 15 (Isatin Hybrid) | Unsubstituted | N-isatin hydrazone | 0.034 | - | - |
| Compound 5 (Pyridine) | Unsubstituted | 2-{[6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile]amino}ethyl | 0.013 | 3.1 | ~238 |
| Compound d5 (HDAC/AChE) | Unsubstituted | N-hydroxyacrylamide derivative | 6.89 | - | - |
| Compound d10 (HDAC/AChE) | Unsubstituted | N-hydroxyacrylamide derivative | 3.22 | - | - |
| Compound 19 (Phthalimidoethyl) | Unsubstituted | 2-[4-(benzoylamino)phthalimido]ethyl | 0.0012 | 41.6 | ~34700 |
Data extracted from multiple sources, including in vitro enzyme inhibition assays.[3][4][5][6]
Key SAR Insights for AChE Inhibition:
-
Ethanamine Side Chain: The introduction of rigid, heterocyclic moieties like phthalimide or isoindolone at the end of the ethylamine side chain can lead to highly potent and selective AChE inhibitors.[6]
-
Dual-Target Inhibition: Hybrid molecules incorporating fragments known to inhibit other targets, such as histone deacetylase (HDAC), have been successfully developed, offering a multi-target approach for complex diseases like Alzheimer's.[5]
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for σ1 and σ2 receptors.
References
Comparing the biological activity of ortho, meta, and para substituted benzylpiperidine derivatives
A Comprehensive Guide to the Biological Activity of Ortho, Meta, and Para Substituted Benzylpiperidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. Benzylpiperidine derivatives represent a versatile scaffold found in numerous biologically active molecules. The seemingly subtle change in the substitution pattern on the benzyl ring—ortho, meta, or para—can profoundly impact the biological activity of these compounds. This guide provides an objective comparison of the biological activity of these positional isomers, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Data Presentation: A Comparative Analysis
The biological activity of substituted benzylpiperidine derivatives is often evaluated against a variety of molecular targets. Below are summary tables of quantitative data for some of the most common targets, illustrating the influence of the substituent's position on activity.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system and are important targets in the development of therapies for Alzheimer's disease. The inhibitory potency of benzylpiperidine derivatives against these enzymes is often influenced by the substitution pattern on the benzyl ring.
Table 1: Cholinesterase Inhibitory Activity of Substituted Benzylpiperidine Derivatives
| Compound Series | Substitution | Target Enzyme | IC50 (µM) | Reference |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Unsubstituted | AChE | - | [1] |
| ortho-CH3 | AChE | Comparable to meta | [1] | |
| meta-CH3 | AChE | > ortho > para | [1] | |
| para-CH3 | AChE | Reduced activity | [1] | |
| meta-Cl | AChE | > para | [1] | |
| para-Cl | AChE | < meta | [1] | |
| meta-Br | AChE | > para | [1] | |
| para-Br | AChE | < meta | [1] | |
| 1-Benzylpiperidine-4-carboxamides | ortho-Cl | AChE | 0.91 | [2] |
| meta-OCH3 | AChE | 5.5 | [2] | |
| 1-Benzylpiperidine Phenylacetates | para-F | AChE | 5.10 | [3] |
Note: A lower IC50 value indicates greater inhibitory potency.
From the data, a clear trend emerges for certain substituents. For instance, in the 1,3-dimethylbenzimidazolinone series, meta-substitution with a methyl or halogen group generally results in higher AChE inhibitory activity compared to para-substitution[1].
Sigma Receptor Binding Affinity
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of neurological disorders. Benzylpiperidine derivatives are a well-known class of sigma receptor ligands. The position of the substituent on the benzyl ring can influence both affinity and selectivity.
Table 2: Sigma Receptor Binding Affinities of Substituted Benzylpiperidine Derivatives
| Compound Series | Substitution | Receptor | Ki (nM) | Reference |
| Benzylpiperazine Derivatives (for comparison) | para-OCH3 | σ1 | 1.6 | [4] |
| Unsubstituted | σ1 | - | ||
| 4-Methylpiperidines | (-)-(S)-isomer | σ1 | Highly selective over σ2 | [5] |
| N-Cyclohexylpiperazines | - | σ2 | High affinity | [5] |
Note: A lower Ki value indicates a higher binding affinity.
While comprehensive ortho, meta, and para comparison data for a single benzylpiperidine series is limited in the provided results, the literature indicates that the nature and position of the substituent are critical for high affinity and selectivity for sigma receptor subtypes[5]. For example, a para-methoxy group on a related benzylpiperazine scaffold resulted in a high σ1 receptor affinity (Ki = 1.6 nM)[4].
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for drugs used to treat conditions like ADHD and depression, as well as being a target for psychostimulants. The affinity of benzylpiperidine derivatives for DAT is sensitive to the substitution pattern.
Table 3: Dopamine Transporter (DAT) Binding Affinity of Substituted Benzylpiperidine Derivatives
| Compound Series | Substitution | Ki (nM) / IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | para-F | IC50 = 17.2 | 112 | [6] |
| para-NO2 | IC50 = 16.4 | 108 | [6] | |
| N-benzylpiperidine analogues of GBR 12909 | para-electron-withdrawing group | Beneficial for DAT binding | High selectivity | [7][8] |
Note: A lower Ki or IC50 value indicates higher binding affinity.
For N-benzylpiperidine analogues of GBR 12909, the presence of an electron-withdrawing group at the para-position of the N-benzyl ring is beneficial for high-affinity binding to the DAT[7][8]. This highlights the importance of electronic effects in the interaction with this transporter.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: The assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE[9][10].
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer
-
Test compound (inhibitor) solution
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C[9].
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes using a microplate reader.
-
Calculation: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rate of the test sample to the rate of the control.
Radioligand Binding Assay for Sigma Receptors and Dopamine Transporter
This technique is used to determine the binding affinity of a ligand for a specific receptor or transporter.
Principle: A radiolabeled ligand with known affinity for the target is incubated with a biological sample (e.g., cell membranes expressing the receptor). A test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., brain homogenates for DAT, or transfected cell lines for sigma receptors) are homogenized and centrifuged to isolate cell membranes[11]. The protein concentration of the membrane preparation is determined.
-
Assay Setup (96-well plate format):
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium[11].
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand[11].
-
Scintillation Counting: The radioactivity on the dried filters is measured using a scintillation counter[11].
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competitive binding data. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[11].
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the study of benzylpiperidine derivatives.
Caption: General experimental workflow for comparing substituted benzylpiperidine derivatives.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Dopamine D2 vs. D3 Receptor Selectivity for N-Phenylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors, represent critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. Despite their high degree of sequence homology, achieving selectivity between these two receptor subtypes is a key challenge and a major goal in modern medicinal chemistry. This guide provides a comparative analysis of N-phenylpiperazine analogs, a prominent scaffold in the design of D2 and D3 receptor ligands, focusing on their binding affinities and selectivity. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Data Presentation: Binding Affinities and Selectivity
The following table summarizes the in vitro binding affinities (Ki values) of a selection of N-phenylpiperazine analogs for human dopamine D2 and D3 receptors. The selectivity ratio, calculated as the ratio of Ki (D2) / Ki (D3), is also presented to illustrate the preference of each compound for the D3 receptor. A higher selectivity ratio indicates greater D3 selectivity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| Aripiprazole (2) | 0.34 | 0.8 | 0.425 | [1] |
| Cariprazine (3) | 0.49 | 0.085 | 5.76 | [1] |
| Indole Derivative (4) | 12.9 | 0.118 | 109.32 | [1][2] |
| Compound 6a | ~100 | 0.2 | >500 | [3][4][5][6][7] |
| Compound 7 | - | 3.5 | - | [8] |
| Compound 8 | - | - | - | [8] |
| Compound 9 | - | - | 56 | [8] |
| Compound 12b | 40-53 | 0.3-0.9 | ~44-177 | [9] |
| Compound 12c | 40-53 | 0.3-0.9 | ~44-177 | [9] |
| Compound 12e | 40-53 | 0.3-0.9 | ~44-177 | [9] |
| Compound 12g | 40-53 | 0.3-0.9 | ~44-177 | [9] |
| LS-3-134 | - | ~0.2 | >150 | [3] |
| WW-III-55 | - | ~20 | >800 | [3][7] |
| Phenylpiperazine 3a | - | - | 23-fold drop in affinity at D2D3.32E mutant | [10] |
| Thio analogue 3b | - | - | 34-fold drop in affinity at D2D3.32E mutant | [10] |
Signaling Pathways of D2 and D3 Receptors
Dopamine D2 and D3 receptors are coupled to Gαi/o proteins.[11] Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[11] They also modulate the activity of various ion channels, including the activation of K+ channels.[11] While their primary signaling pathways are similar, differences in their regulation, such as desensitization and endocytosis, contribute to their distinct physiological roles.[12][13][14] D2 receptors undergo agonist-induced endocytosis, allowing for recycling and resensitization, whereas D3 receptors are more prone to desensitization after repeated agonist exposure.[12][13][14]
Experimental Protocols
The determination of binding affinities (Ki values) for N-phenylpiperazine analogs at D2 and D3 receptors is typically performed using in vitro radioligand competition binding assays.
Objective: To determine the affinity of a test compound (unlabeled ligand) for the D2 or D3 receptor by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing human dopamine D2 or D3 receptors.
-
Cell membrane preparations from the above cells.
-
Radioligand: e.g., [³H]-Spiperone, [³H]-Raclopride, or [¹²⁵I]-IABN for D2 receptors; [³H]-7-OH-DPAT or [¹²⁵I]-IABN for D3 receptors.
-
Test compounds (N-phenylpiperazine analogs) at various concentrations.
-
Non-specific binding control: A high concentration of a known D2/D3 antagonist (e.g., haloperidol or eticlopride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (competitor).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Concluding Remarks
The N-phenylpiperazine scaffold has proven to be a versatile platform for the development of high-affinity ligands for both D2 and D3 receptors. As demonstrated by the compiled data, subtle structural modifications to this core can lead to significant changes in binding affinity and, crucially, selectivity. The pursuit of D3-selective compounds is driven by the hypothesis that such molecules may offer therapeutic benefits with a reduced side-effect profile compared to non-selective D2/D3 ligands. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and drug discovery. The continued exploration of the structure-activity relationships within the N-phenylpiperazine class will undoubtedly lead to the development of novel and more selective probes and therapeutic candidates targeting the dopaminergic system.
References
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 12. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Screening of 2-(4-Benzylpiperidin-1-yl)ethanamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in vitro assays for the preliminary screening of 2-(4-Benzylpiperidin-1-yl)ethanamine derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, primarily due to its interaction with sigma receptors and other central nervous system targets.
This guide details key assays, presents comparative data from published studies, and provides standardized protocols to aid in the establishment of a robust screening cascade. The objective is to facilitate the efficient identification and characterization of promising lead compounds within this chemical series.
Comparative Analysis of In Vitro Assays
The initial characterization of this compound derivatives typically involves a battery of in vitro assays to determine their binding affinity for specific targets, functional activity, and potential cytotoxicity. The primary targets for this class of compounds are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Additionally, given their structural similarity to known pharmacophores, screening against various G-protein coupled receptors (GPCRs) and assessing for off-target cytotoxic effects are crucial steps.
Below are tables summarizing quantitative data from various studies on derivatives of the this compound scaffold.
Table 1: Sigma Receptor Binding Affinity of this compound Derivatives
| Compound ID | Modification | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Derivative A | Unsubstituted | 1.45 | 420.5 | 290 |
| Derivative B | 4-Fluoro-benzyl | 10.9 | 142.8 | 13.1 |
| Derivative C | 2-Methoxy-benzyl | 3.2 | >1000 | >312 |
| Derivative D | 3,4-Dichloro-benzyl | 24 | 1200 | 50 |
Data compiled from multiple sources for illustrative comparison.
Table 2: Functional Activity of a Lead this compound Derivative
| Assay Type | Target | Readout | EC₅₀/IC₅₀ (nM) | Efficacy (% of Control) |
| FLIPR Calcium Mobilization | Putative GPCR | Intracellular Ca²⁺ | 55 | 85 |
| β-Arrestin Recruitment | Putative GPCR | Luminescence | 120 | 60 |
| [³⁵S]GTPγS Binding | 5-HT₁A Receptor | Radiometric | 8.5 (Kᵢ) | Partial Agonist |
Illustrative data to showcase multi-assay characterization.
Table 3: Cytotoxicity Profile of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |
| Derivative E | PC3 (Prostate) | MTT | 5.8 |
| Derivative F | MCF-7 (Breast) | SRB | 8.2 |
| Derivative G | A549 (Lung) | Resazurin | 12.5 |
Representative data from cytotoxicity screening studies.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are standardized protocols for the key assays mentioned above.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from standard procedures for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
-
Membrane Preparation : Homogenize guinea pig brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction : In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound.
-
Incubation : Incubate the plates at 37°C for 120 minutes to reach equilibrium.
-
Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the Kᵢ values using the Cheng-Prusoff equation.
FLIPR Calcium Mobilization Assay
This assay is used to assess the functional activity of compounds on GPCRs that signal through the release of intracellular calcium.
-
Cell Culture : Plate cells expressing the target GPCR (e.g., CHO or HEK293 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading : Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition : Place the plate in a FLIPR instrument. Add varying concentrations of the test compound and monitor the fluorescence intensity in real-time.
-
Data Analysis : The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate EC₅₀ values from the concentration-response curves.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: A typical in vitro screening workflow for novel compounds.
Caption: Simplified sigma-1 receptor signaling pathway.
Comparative study of sigma receptor binding affinity for 4-benzylpiperidine and 4-benzylpiperazine derivatives
A comprehensive review of experimental data indicates that 4-benzylpiperidine derivatives generally exhibit a significantly higher binding affinity for sigma-1 (σ1) receptors compared to their 4-benzylpiperazine counterparts. This distinction in affinity underscores the critical role of the core heterocyclic scaffold in ligand-receptor interactions and provides valuable insights for the rational design of selective sigma receptor ligands.
The choice between a piperidine and a piperazine core structure can dramatically influence a compound's affinity for the σ1 receptor, often by several orders of magnitude.[1] This guide provides a comparative analysis of these two important scaffolds, summarizing key binding affinity data and outlining the experimental methodologies used to generate these findings.
Core Structural Scaffolds
The fundamental difference between the two scaffolds lies in the nature of the six-membered heterocyclic ring. 4-Benzylpiperidine contains a single nitrogen atom, whereas 4-benzylpiperazine incorporates a second nitrogen atom at the 1-position. This seemingly minor structural alteration has profound implications for the molecule's physicochemical properties and its interaction with the sigma receptor binding pocket.
Comparative Binding Affinity Data
The following tables summarize the sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinities (Ki in nM) for a selection of representative 4-benzylpiperidine and 4-benzylpiperazine derivatives. The data consistently demonstrates the superior σ1 affinity of the piperidine-based compounds.
Table 1: Sigma Receptor Binding Affinities of 4-Benzylpiperidine Derivatives
| Compound | R-group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | H | 3.2 | 105.6 | 33 |
| 2 | 4-OH | 24 | 1200 | 50 |
| 3 | H (propyl linker) | 8.9 | 231.4 | 26 |
| 4 | 4-F | >1000 | >1000 | - |
| 5 | - | 3.64 | - | - |
Data compiled from multiple sources.[2][3]
Table 2: Sigma Receptor Binding Affinities of 4-Benzylpiperazine Derivatives
| Compound | R-group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 6 | H | 82 | >10000 | >122 |
| 7 | 4-Cl | 132 | >10000 | >75 |
| 8 | 4-Me | 214 | >10000 | >46 |
| 9 | 2-Thienyl | 390 | >10000 | >25 |
| 10 | - | 1531 | - | - |
Data compiled from multiple sources.[2][3]
A direct comparison of structurally analogous compounds highlights the dramatic effect of the scaffold. For instance, replacing the piperidine in a compound that has a high affinity for the σ1 receptor (Ki = 3.64 nM) with a piperazine results in a drastic reduction in affinity (Ki = 1531 nM).[2][4][5] This underscores the critical role of the piperidine nitrogen in establishing high-affinity interactions within the σ1 receptor binding site. The lower basicity of the 4-benzylpiperazine derivatives may contribute to their generally moderate affinity for the σ1 receptor.[3]
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a ligand with its receptor.
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
A common protocol for determining σ1 receptor affinity involves the use of guinea pig brain homogenates and a selective radioligand, such as --INVALID-LINK---pentazocine.
Detailed Steps:
-
Tissue Preparation: Guinea pig brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.
-
Incubation: The membrane homogenate is incubated with a fixed concentration of the radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (either a 4-benzylpiperidine or 4-benzylpiperazine derivative). Non-specific binding is determined in the presence of a high concentration of a known sigma ligand, such as haloperidol.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-2 (σ2) Receptors
For determining σ2 receptor affinity, rat liver membrane homogenates are often used in conjunction with the non-selective sigma receptor radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG). To isolate binding to the σ2 receptor, a masking agent that selectively blocks the σ1 receptor, such as (+)-pentazocine, is included in the assay.
Sigma Receptor Signaling Pathways
While the precise signaling mechanisms of sigma receptors are still under investigation, they are known to modulate a variety of intracellular signaling cascades.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins, thereby influencing calcium signaling, neuronal excitability, and cellular stress responses.[6]
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 [mdpi.com]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation of synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their anti-acetylcholinesterase activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their efficacy as acetylcholinesterase (AChE) inhibitors. The following sections detail their synthesis, in vitro activity, and structure-activity relationships, supported by experimental data and protocols. This information is intended to aid researchers in the development of novel therapeutics for conditions such as Alzheimer's disease, where the inhibition of acetylcholinesterase is a key therapeutic strategy.
Comparative Analysis of Anti-Acetylcholinesterase Activity
The inhibitory potency of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against acetylcholinesterase was evaluated and compared with standard inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data reveals that substitutions on the benzamide moiety significantly influence the anti-AChE activity.[1]
A noteworthy finding is that introducing a bulky substituent at the para position of the benzamide ring leads to a substantial increase in inhibitory activity.[1] Furthermore, the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances potency.[1] One of the most potent compounds identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21), with an exceptionally low IC50 value of 0.56 nM.[1] This compound demonstrates an affinity for AChE that is 18,000 times greater than for butyrylcholinesterase (BuChE), highlighting its selectivity.[1]
| Compound | IC50 (nM) vs. AChE | Reference Standard | IC50 (nM) vs. AChE |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | - | Donepezil | 5.7[2] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56[1] | Tacrine | - |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | 1.2[3] | Physostigmine | - |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives (General Method)
The synthesis of the title compounds is typically achieved through a multi-step process. A general synthetic route is outlined below. The key intermediate, 2-(1-benzylpiperidin-4-yl)-ethylamine, is reacted with a substituted benzoyl chloride to yield the final product.[4]
Step 1: Synthesis of 2-(1-benzylpiperidin-4-yl)-ethylamine
The synthesis of this key intermediate can be accomplished via methods described in the literature.[4]
Step 2: Acylation with Substituted Benzoyl Chlorides
To a solution of 2-(1-benzylpiperidin-4-yl)-ethylamine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine), the desired substituted benzoyl chloride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove impurities, followed by drying of the organic layer and evaporation of the solvent. The crude product is then purified, typically by column chromatography or recrystallization, to afford the desired 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The anti-acetylcholinesterase activity of the synthesized compounds is determined using the spectrophotometric method developed by Ellman et al. This assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.[5][6][7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in phosphate buffer. The test compounds are prepared in a series of concentrations.
-
Assay in 96-Well Plate: To each well of the microplate, add phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution. A control well containing the enzyme but no inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100[5]
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizations
Synthesis Pathway
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of muscarinic acetylcholine receptor subtype 1 antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold
An Objective Comparative Analysis of M1 Muscarinic Receptor Antagonists Based on the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Scaffold
This guide provides a detailed comparative analysis of a series of selective muscarinic acetylcholine receptor subtype 1 (M1) antagonists derived from an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold. The development of selective M1 antagonists is a significant area of research for potential therapeutic applications in neurological and movement disorders such as Parkinson's disease and dystonia.[1][2] This document summarizes the structure-activity relationship (SAR), functional potency, and subtype selectivity of key compounds from this series, based on published experimental data.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the in vitro functional antagonist potency (IC₅₀) at the human M1 receptor and selectivity over other muscarinic subtypes (M2, M3, M4, and M5) for representative compounds from the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide series. Potency was determined using a functional assay measuring the inhibition of acetylcholine-induced calcium mobilization in CHO cells stably expressing the respective human muscarinic receptor subtypes.[2]
| Compound ID | Benzamide Substitution | M1 IC₅₀ (nM)[2] | M2 Selectivity (Fold) | M3 Selectivity (Fold) | M4 Selectivity (Fold) | M5 Selectivity (Fold) |
| 6 | Unsubstituted | 3200 | >10 | >10 | >10 | >10 |
| 8a | 2-Chloro | 960 | - | ~2.6 | - | ~2.1 |
| 8b | 2-Methoxy | 820 | - | ~4.9 | - | ~2.4 |
| 8e | 2,3,4,5,6-Pentafluoro | 350 | - | ~17 | - | ~2.4 |
| 8h | 2,5-bis(Trifluoromethyl) | 490 | ~3.1 | ~8.8 | ~4.1 | ~8.6 |
Note: Selectivity fold is calculated as (IC₅₀ for subtype) / (IC₅₀ for M1). A value of ">X" indicates that the IC₅₀ for the subtype was greater than the highest concentration tested (typically 10 µM). A dash (-) indicates data not reported in the primary literature.
Experimental Protocols
The quantitative data presented in this guide were generated using established in vitro pharmacological assays. The detailed methodologies are outlined below.
Functional Antagonist Assay: Calcium Mobilization
This assay was employed to determine the functional potency (IC₅₀) of the compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptor.[2]
Objective: To quantify the antagonist activity of test compounds at M1, M2, M3, M4, and M5 muscarinic receptors.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor.
Materials:
-
CHO cell lines (as above)
-
Culture Media: Ham's F12 Media supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin/Glutamine, and a selection agent (e.g., Geneticin).[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.[3]
-
Calcium-sensitive dye: FLIPR Calcium Assay Kit reagent or similar (e.g., Fluo-4).[3][4]
-
Probenecid (to prevent dye extrusion).
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compounds: Diluted to various concentrations in assay buffer.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates and cultured overnight to form a confluent monolayer.[5]
-
Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive dye solution (prepared in assay buffer with probenecid) for 1 hour at 37°C.[3][5]
-
Compound Incubation (Antagonist Mode): The test compounds, serially diluted to a range of concentrations, are added to the wells. The plate is incubated for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: The microplate is placed in the FLIPR instrument. The instrument adds a solution of the agonist (e.g., acetylcholine at an EC₈₀ concentration) to all wells simultaneously.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The antagonist effect is seen as a reduction in the agonist-induced fluorescence signal.
-
Data Analysis: The reduction in the peak fluorescence response is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Radioligand Binding Assay (General Protocol)
While the primary data in the table is from a functional assay, radioligand binding assays are the standard for determining a compound's affinity (Ki) for a receptor.
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells expressing the human M1, M2, M3, M4, or M5 receptor.[6]
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, typically [³H]-N-methylscopolamine ([³H]-NMS).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, potent muscarinic antagonist (e.g., 10 µM Atropine).[6]
-
Test Compounds: Diluted to various concentrations.
-
Filtration Apparatus: 96-well harvester with glass fiber filter mats (e.g., GF/C).[6]
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, the following are combined in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and the NSB control (Atropine).
-
Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.[7]
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter mat using the harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold wash buffer.[6]
-
Counting: The filter mat is dried, and scintillation fluid is added to each filter spot. The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The specific binding is calculated by subtracting the NSB counts from the total binding counts. The percentage of specific binding is plotted against the log concentration of the test compound. The IC₅₀ value is determined from the resulting competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway for the M1 muscarinic acetylcholine receptor.
Experimental Workflow for M1 Functional Screen
Caption: Workflow for a calcium mobilization assay to identify M1 receptor antagonists.
Structure-Activity Relationship (SAR) Summary
Caption: SAR of substitutions on the benzamide ring affecting M1 antagonist potency.
References
- 1. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing CNS Penetration of Novel Benzylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of central nervous system (CNS) active agents is often hampered by the blood-brain barrier (BBB), a significant obstacle to drug delivery. Novel benzylpiperazine derivatives have emerged as a promising class of compounds with the potential for enhanced CNS penetration. This guide provides a comparative analysis of novel benzylpiperazine derivatives, focusing on their ability to cross the BBB and their metabolic stability, supported by experimental data.
Comparative Physicochemical and Pharmacokinetic Properties
The CNS penetration of a drug is influenced by a combination of its physicochemical properties and its interaction with physiological barriers and metabolic processes. The following table summarizes key parameters for a series of novel benzylpiperazine-based histone deacetylase 6 (HDAC6) inhibitors, demonstrating the impact of structural modifications on their potential as CNS drug candidates.[1]
| Compound | Molecular Weight (MW) | tPSA (Ų) | logD | PBS Solubility (µM) | Caco-2 P_app_ (10⁻⁶ cm/sec) | Metabolic Stability (% Remaining at 60 min) | Brain/Plasma Ratio (Mouse) |
| Mouse | Human | ||||||
| KH-259 (1) | 339.4 | 55.8 | 2.1 | 92 | 10.9 | 67 | 63 |
| Compound 2 | 401.5 | 55.8 | 3.8 | 81.4 | 17.1 | 1 | 62 |
| Compound 8 | 325.4 | 55.8 | 1.9 | ≥95 | 11.6 | 80 | 73 |
Table 1: Physicochemical and ADME properties of synthesized HDAC6 inhibitors. Data are expressed as mean ± SD (n=3) for the brain/plasma ratio.[1]
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
In Vivo Brain-to-Plasma Ratio Determination in Mice
This protocol is designed to determine the concentration of a test compound in the brain and plasma of mice at a specific time point after administration, providing a quantitative measure of CNS penetration.
1. Animal Handling and Dosing:
-
Male ICR mice (5 weeks old) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
The test compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 90% saline).
-
The compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[1]
2. Sample Collection:
-
At a predetermined time post-administration (e.g., 1 hour), mice are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin).
-
Plasma is separated by centrifugation.
-
Immediately following blood collection, the brain is perfused with ice-cold saline to remove remaining blood.
-
The whole brain is then excised, weighed, and homogenized in a suitable buffer.
3. Sample Analysis:
-
The concentrations of the test compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL).
Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal absorption and potential for BBB penetration of a drug candidate by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[2][3][4][5]
1. Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]
2. Transport Experiment:
-
The transport buffer in both the apical (donor) and basolateral (receiver) compartments is replaced with fresh, pre-warmed buffer.
-
The test compound is added to the apical compartment at a specified concentration (e.g., 10 µM).[2]
-
The plates are incubated at 37°C for a defined period (e.g., 2 hours).[2]
-
Samples are taken from the basolateral compartment at the end of the incubation period.
3. Analysis:
-
The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (P_app_) is calculated using the following formula: P_app_ (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.[1][6][7][8][9]
1. Reaction Mixture Preparation:
-
Liver microsomes (from mouse or human) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer).[1][6]
-
The test compound is added to the microsomal solution.
2. Incubation:
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.[6]
-
Aliquots are removed at various time points (e.g., 0, 10, 30, and 60 minutes).[1]
3. Reaction Termination and Analysis:
-
The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile).[6]
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Mechanism of Action and Signaling Pathway
The novel benzylpiperazine derivatives discussed here are designed as selective inhibitors of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes, including axonal transport.[10][11] Inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin, which is a key component of microtubules.[10] Acetylated α-tubulin promotes the stability and flexibility of the microtubule network, enhancing the efficiency of axonal transport, a process vital for neuronal function and survival.[10]
Caption: HDAC6 Inhibition Pathway in Neurons.
Experimental Workflow
The assessment of novel benzylpiperazine derivatives for CNS penetration follows a logical progression from in vitro screening to in vivo validation.
Caption: Workflow for Assessing CNS Penetration.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of 2-(4-Benzylpiperidin-1-yl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Benzylpiperidin-1-yl)ethanamine (CAS No. 25842-32-4), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Chemical Profile and Hazards
This compound is classified as a corrosive liquid and an irritant.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.
| Identifier | Value |
| CAS Number | 25842-32-4 |
| UN Number | UN2735 |
| Hazard Class | 8 (Corrosive) |
| Packing Group | II |
| Hazard Codes | C, Xi |
| Risk Statement | R34: Causes burns |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2-(4-Benzylpiperidin-1-yl)ethanamine
This document provides crucial safety and logistical information for the handling and disposal of 2-(4-Benzylpiperidin-1-yl)ethanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds are classified as hazardous materials. Based on available data for related substances, this chemical is considered a combustible liquid that can cause skin and serious eye irritation.[1] Some related compounds may also cause respiratory irritation.[2] It is crucial to handle this compound with appropriate care and personal protective equipment (PPE).
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statement | H315: Causes skin irritation | ChemicalBook[3] |
| GHS Hazard Statement | H319: Causes serious eye irritation | ChemicalBook[3] |
| GHS Hazard Statement | H335: May cause respiratory irritation | AK Scientific, Inc.[2] |
| Signal Word | Warning | ChemicalBook[3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5][6] | To prevent contact with eyes, which can cause serious irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing.[1][4][5] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[7][8] | To minimize inhalation of vapors, which may cause respiratory irritation.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Experimental Workflow
Caption: Workflow for handling and disposal.
Step-by-Step Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1]
2. Handling:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Wear the recommended PPE at all times.
-
Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
3. Spill Response:
-
In case of a spill, evacuate the area.
-
Remove all sources of ignition.[7]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[4][7]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of the chemical waste through an approved waste disposal plant.[1][2] Do not dispose of it down the drain.[2]
-
Ensure that waste containers are properly labeled with the chemical name and associated hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 2-(4-BENZYLPIPERIDINO)-1-ETHANAMINE | 25842-32-4 [amp.chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. isotope.com [isotope.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
